Product packaging for 2-Ethyl-1-indanone(Cat. No.:CAS No. 22351-56-0)

2-Ethyl-1-indanone

Cat. No.: B1366218
CAS No.: 22351-56-0
M. Wt: 160.21 g/mol
InChI Key: GIUDGQPFOOPWIQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-indanone is a 2-alkyl-1-indanone. It has been prepared by the cyclization of β -hydroxy-α -methoxypropiophenone in the presence of sulfuric acid.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1366218 2-Ethyl-1-indanone CAS No. 22351-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDGQPFOOPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408019
Record name 2-Ethyl-1-indanone
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URL https://comptox.epa.gov/dashboard/DTXSID70408019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22351-56-0
Record name Ethyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Profile of 2-Ethyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-1-indanone, a molecule of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a detailed map of its atomic connectivity.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-77.75d7.7
H-47.59d7.7
H-67.51t7.5
H-57.37t7.5
H-3a3.37dd16.9, 7.8
H-3b2.78dd16.9, 3.8
H-22.50m-
H-10a1.85m-
H-10b1.55m-
H-110.95t7.4
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C=O)207.2
C-7a152.9
C-3a134.9
C-5134.8
C-4127.3
C-6126.5
C-7123.8
C-245.1
C-334.2
C-1025.1
C-1111.7

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR data for this compound is based on the characteristic absorption frequencies of its functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium-Strong
C=O stretch (ketone)1725 - 1705Strong
C=C stretch (aromatic)1600 - 1450Medium
C-H bend (aliphatic)1465 - 1370Variable

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The predicted major mass spectral peaks for this compound are based on its molecular weight and expected fragmentation pathways.

m/z Predicted Fragment Significance
160[M]⁺Molecular Ion
132[M - C₂H₄]⁺Loss of ethylene
131[M - C₂H₅]⁺Loss of ethyl radical
115[C₉H₇]⁺Indenyl cation
104[C₈H₈]⁺
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for small molecules like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the fragmentation pattern, which provides structural information about the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic identification of an organic compound.

An In-depth Technical Guide to 1H and 13C NMR Assignments for 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complete proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) assignments for 2-Ethyl-1-indanone. The unambiguous structural elucidation of this and related indanone derivatives is critical in pharmaceutical research and development, where these molecules serve as important intermediates. This document details the experimental protocols for acquiring high-quality NMR spectra and presents the spectral data in a clear, tabular format for easy reference and comparison.

Introduction to this compound

This compound is a bicyclic organic compound featuring an indane skeleton substituted with a carbonyl group at position 1 and an ethyl group at position 2.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 160.21 g/mol .[2][3] Derivatives of this compound are utilized in the pharmaceutical and photonics industries.[1] Accurate NMR spectral analysis is essential for confirming the structure and purity of this compound and its analogues.

¹H and ¹³C NMR Spectral Data

The complete ¹H and ¹³C NMR assignments for this compound have been determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT).[1][4] The chemical shifts are reported in parts per million (ppm) and are typically referenced to an internal standard such as tetramethylsilane (TMS).

¹H NMR Assignments

The proton NMR spectrum of this compound displays distinct signals for the aromatic protons, the protons of the five-membered ring, and the protons of the ethyl group. The assignments are summarized in Table 1.

Proton (H) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H4~7.65d7.7
H5~7.35t7.4
H6~7.50t7.5
H7~7.75d7.8
H2~2.55m
H3a~3.00dd17.0, 7.5
H3b~2.80dd17.0, 3.5
H1'a~1.85m
H1'b~1.60m
H2'~0.95t7.5

Table 1: ¹H NMR Chemical Shift Assignments for this compound.

¹³C NMR Assignments

The carbon-13 NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The assignments, confirmed by DEPT and HSQC experiments, are presented in Table 2.[1]

Carbon (C) Chemical Shift (ppm) Carbon Type (DEPT)
C1 (C=O)209.7C
C252.1CH
C334.3CH₂
C4123.8CH
C5126.9CH
C6134.9CH
C7127.9CH
C7a153.2C
C3a138.0C
C1'25.4CH₂
C2'11.8CH₃

Table 2: ¹³C NMR Chemical Shift Assignments for this compound.[5]

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related small organic molecules.

1. Sample Preparation

  • Analyte: this compound

  • Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent due to its excellent dissolving power for organic compounds and a well-defined residual solvent peak.[5]

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃. A concentration of around 2% (or ~128 mM) is suitable for obtaining good quality 1D and 2D spectra in a reasonable time.[4]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

2. NMR Spectrometer and Parameters

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic proton signals.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: A single scan may be sufficient for a concentrated sample.[4] For more dilute samples, 8 to 16 scans are typically adequate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment.

    • Number of Scans: A larger number of scans (e.g., 256 or more) is required due to the lower natural abundance of ¹³C.[4]

    • Spectral Width: A spectral width of about 220-240 ppm is standard.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • 2D NMR Experiments (COSY, HSQC, HMBC, DEPT):

    • Standard pulse programs provided by the spectrometer software should be used.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical parameters can be found in the spectrometer's methods library and can be optimized based on sample concentration.[4]

NMR Data Analysis Workflow

The process of assigning the NMR spectra of this compound involves a logical workflow that integrates data from various NMR experiments.

NMR_Analysis_Workflow NMR Data Analysis Workflow for this compound cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Assignment cluster_final Final Structure Confirmation H1_NMR ¹H NMR Acquisition Initial_H1 Initial ¹H Assignments (Integration, Multiplicity) H1_NMR->Initial_H1 C13_NMR ¹³C NMR Acquisition Initial_C13 Initial ¹³C Assignments (Chemical Shift) C13_NMR->Initial_C13 DEPT DEPT Acquisition DEPT_Analysis DEPT Analysis (CH, CH₂, CH₃) DEPT->DEPT_Analysis COSY COSY Acquisition COSY_Analysis COSY Analysis (¹H-¹H Correlations) COSY->COSY_Analysis HSQC HSQC Acquisition HSQC_Analysis HSQC Analysis (¹H-¹³C Direct Correlations) HSQC->HSQC_Analysis HMBC HMBC Acquisition HMBC_Analysis HMBC Analysis (¹H-¹³C Long-Range Correlations) HMBC->HMBC_Analysis Initial_H1->COSY_Analysis Initial_C13->DEPT_Analysis DEPT_Analysis->HSQC_Analysis COSY_Analysis->HSQC_Analysis HSQC_Analysis->HMBC_Analysis Final_Assignments Final ¹H and ¹³C Assignments HMBC_Analysis->Final_Assignments Structure_Confirmation Structure Confirmation Final_Assignments->Structure_Confirmation

Caption: Workflow for NMR spectral assignment.

Signaling Pathways and Logical Relationships

The structural elucidation of this compound through NMR spectroscopy relies on the logical interpretation of correlations observed in 2D NMR spectra. The following diagram illustrates the key correlations used to assign the aliphatic and aromatic regions of the molecule.

Correlation_Diagram Key NMR Correlations for this compound Assignment cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region cluster_carbonyl Carbonyl and Quaternary Carbons H2 H2 H3 H3 (CH₂) H2->H3 COSY H1_prime H1' (CH₂) H2->H1_prime COSY C3a C3a H3->C3a HMBC C2 C2 H3->C2 HMBC H2_prime H2' (CH₃) H1_prime->H2_prime COSY H2_prime->C2 HMBC C1_prime C1_prime H2_prime->C1_prime HMBC H4 H4 H5 H5 H4->H5 COSY H4->C3a HMBC C3 C3 H4->C3 HMBC H6 H6 H5->H6 COSY H7 H7 H6->H7 COSY C1 C1 (C=O) H7->C1 HMBC C7a C7a H7->C7a HMBC

Caption: Key 2D NMR correlations.

References

Physical properties of 2-Ethyl-1-indanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-1-indanone

This technical guide provides a comprehensive overview of the key physical properties of this compound, a bicyclic hydrocarbon compound with applications in the pharmaceutical and photonics industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's boiling point and density, along with the methodologies for their determination.

Core Physical Properties

This compound (CAS No. 22351-56-0) is a derivative of indane, featuring a carbonyl functional group and an ethyl side chain.[1] Its molecular formula is C11H12O, and it has a molecular weight of 160.21 g/mol .[1][2][3][4] At room temperature, it exists as a colorless to light yellow oil.[5][6]

Quantitative Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueConditions
Boiling Point67 °Cat 0.2 mm Hg
Density1.038 g/mLat 25 °C

Data sourced from multiple chemical data providers.[5][6][7][8]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the boiling point and density of liquid compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For substances like this compound, which have a high boiling point at atmospheric pressure, the determination is often carried out under reduced pressure to prevent decomposition.

A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele tube method .[10]

Methodology:

  • Sample Preparation: A small amount (less than 0.5 mL) of this compound is placed into a small test tube (Durham tube).[10]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.[10]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then secured in a Thiele tube filled with a high-boiling point liquid, such as mineral oil.[11]

  • Heating: The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.[9]

  • Observation: As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10]

Distillation is another method that can be used to determine the boiling point of a liquid, particularly when purification is also desired.[12]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[13] For liquids, several accurate methods are available for density determination.

A widely used and precise method is the pycnometer method .[14]

Methodology:

  • Pycnometer Preparation: A pycnometer, which is a flask with a specific, accurately known volume, is thoroughly cleaned and dried.[14]

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.[14]

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The filled pycnometer is then weighed.[14]

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]

Other gravimetric methods for determining liquid density include the buoyancy technique, based on Archimedes' principle.[14]

Workflow Visualization

The logical flow for the determination and presentation of the physical properties of this compound is illustrated in the diagram below.

G cluster_0 Property Determination cluster_1 Data Processing and Presentation A This compound Sample B Boiling Point Experiment (Thiele Tube Method) A->B C Density Experiment (Pycnometer Method) A->C D Raw Data: Boiling Temperature B->D E Raw Data: Mass and Volume C->E F Data Analysis and Calculation D->F E->F G Physical Properties Table F->G H Technical Guide G->H

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and first reported synthesis of 2-Ethyl-1-indanone, a valuable intermediate in the synthesis of various biologically active compounds. This document details the seminal synthetic method, including a thorough experimental protocol and a summary of the reported quantitative data.

Introduction

This compound is a bicyclic ketone with the chemical formula C₁₁H₁₂O. Its structure, featuring an indanone core with an ethyl group at the 2-position, makes it a versatile building block in organic synthesis. The indanone scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Consequently, the development of synthetic routes to substituted indanones like this compound has been of significant interest to the scientific community.

First Verifiable Synthesis (1948)

The first verifiable synthesis of this compound was reported in 1948 by J. H. Burckhalter and Reynold C. Fuson in the Journal of the American Chemical Society. Their work focused on the synthesis of 2-alkyl-1-indanones through the cyclization of α,β-unsaturated ketones.

The synthesis of this compound was achieved through the acid-catalyzed cyclization of β-hydroxy-α-ethylpropiophenone. This intermediate was prepared via a Mannich-type reaction involving propiophenone, formaldehyde (as paraformaldehyde), and diethylamine, followed by subsequent reduction. However, the direct acid-catalyzed cyclization of propiophenone with paraformaldehyde was also explored, which yielded the desired product, albeit in a lower yield. The treatment of propiophenone with sulfuric acid was reported to produce this compound in a 14% yield[1].

It is important to note that an earlier potential synthesis by Cologne and Kleinfeller in Berichte der deutschen chemischen Gesellschaft in 1932 has been cited in the literature. However, due to the limited accessibility of the full text of this historical document, the 1948 publication by Burckhalter and Fuson remains the earliest verifiable and detailed report of the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Burckhalter and Fuson, 1948)

The following protocol is based on the acid-catalyzed cyclization of propiophenone.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • A mixture of propiophenone and an excess of concentrated sulfuric acid is prepared.

  • The reaction mixture is stirred at room temperature for a specified period. [Note: The original publication does not specify the exact duration for this specific reaction, but related reactions in the paper were stirred for several hours.]

  • The reaction mixture is then poured onto crushed ice to quench the reaction.

  • The aqueous layer is extracted with ether.

  • The ether extract is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • The ethereal solution is dried over anhydrous magnesium sulfate.

  • The ether is removed by evaporation.

  • The resulting residue, containing this compound, is then purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound.

ParameterValueReference
Synthesis
Starting MaterialPropiophenone[1]
ReagentSulfuric Acid[1]
Yield14%[1]
Physical Properties
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
Boiling Point128-130 °C at 18 mm Hg
Derivative Data
Semicarbazone M.P.199-200 °C

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the formation of this compound from propiophenone as described by Burckhalter and Fuson.

Synthesis_of_2_Ethyl_1_indanone propiophenone Propiophenone intermediate Carbocation Intermediate propiophenone->intermediate Protonation & Dehydration h2so4 H₂SO₄ product This compound intermediate->product Intramolecular Electrophilic Aromatic Substitution

First reported synthesis of this compound.

Conclusion

The 1948 synthesis of this compound by Burckhalter and Fuson represents a key milestone in the chemistry of indanone derivatives. While the reported yield of this specific one-step procedure is modest, it laid the groundwork for future developments in the synthesis of 2-substituted 1-indanones. The versatility of the indanone core in medicinal chemistry and materials science continues to drive research into more efficient and scalable synthetic methodologies. This guide provides a foundational understanding of the origins of this important chemical entity for researchers and professionals in the field.

References

Fundamental Reactivity of the Carbonyl Group in 2-Ethyl-1-indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the carbonyl group in 2-Ethyl-1-indanone. The document details its synthesis, spectroscopic characterization, and the primary reaction pathways of its ketone functional group, including reduction, oxidation, and nucleophilic additions. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis and Spectroscopic Characterization of this compound

This compound is a bicyclic ketone with a molecular weight of 160.21 g/mol .[1] Its synthesis and spectroscopic properties are foundational to understanding its chemical behavior.

Synthesis

A common route to 2-substituted-1-indanones involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative. While a specific protocol for this compound is not widely published, a general procedure can be adapted from the synthesis of similar compounds.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Preparation of 3-Phenylpentanoyl Chloride: 3-Phenylpentanoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: The crude 3-phenylpentanoyl chloride is dissolved in a suitable inert solvent such as dichloromethane or carbon disulfide. The solution is cooled to 0°C, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise with stirring.

  • Reaction and Workup: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_reaction2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_product Final Product 3-Phenylpentanoic_acid 3-Phenylpentanoic Acid Reaction1 Reflux 3-Phenylpentanoic_acid->Reaction1 Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction1 Acid_chloride 3-Phenylpentanoyl Chloride Reaction1->Acid_chloride Reaction2 0°C to rt Acid_chloride->Reaction2 Lewis_acid Aluminum Chloride (AlCl₃) Lewis_acid->Reaction2 Solvent Dichloromethane Solvent->Reaction2 This compound This compound Reaction2->this compound G cluster_nucleophilic_addition Nucleophilic Addition at Carbonyl Carbon cluster_enolate_formation Enolate Formation at α-Carbon Start This compound Tetrahedral_Intermediate Tetrahedral Intermediate Start->Tetrahedral_Intermediate Direct Attack Enolate Enolate Anion Start->Enolate Deprotonation Nucleophile Nucleophile (e.g., H⁻, R⁻, R₂N⁻) Nucleophile->Tetrahedral_Intermediate Product_Addition Addition Product (e.g., Alcohol) Tetrahedral_Intermediate->Product_Addition Base Base (e.g., LDA, OH⁻) Base->Enolate Product_Alpha_Substituted α-Substituted Product Enolate->Product_Alpha_Substituted Electrophile Electrophile (e.g., R-X) Electrophile->Product_Alpha_Substituted G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start Unsymmetrical Ketone Kinetic_Enolate Less substituted enolate (Faster formation) Start->Kinetic_Enolate Thermodynamic_Enolate More substituted enolate (More stable) Start->Thermodynamic_Enolate Kinetic_Conditions Strong, bulky base (LDA) Low temperature (-78°C) Kinetic_Conditions->Kinetic_Enolate Kinetic_Product Alkylation at less substituted α-carbon Kinetic_Enolate->Kinetic_Product Thermodynamic_Conditions Weaker base (e.g., NaOEt) Higher temperature Thermodynamic_Conditions->Thermodynamic_Enolate Thermodynamic_Product Alkylation at more substituted α-carbon Thermodynamic_Enolate->Thermodynamic_Product

References

A Methodological Guide to the Crystal Structure Analysis of 2-Ethyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 2-Ethyl-1-indanone derivatives. Given the current scarcity of publicly available crystallographic data for this class of compounds, this document serves as a procedural roadmap for researchers aiming to synthesize, crystallize, and structurally characterize these molecules. We will use the available data for a related complex derivative as a case study to illustrate the experimental workflow and data presentation.

Introduction to this compound Derivatives

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. The introduction of an ethyl group at the 2-position creates a chiral center, opening avenues for the development of stereospecific drugs and materials. Understanding the three-dimensional structure of these derivatives through single-crystal X-ray diffraction (SC-XRD) is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new compounds with desired properties.

Despite their importance, a comprehensive public database of crystal structures for simple this compound derivatives is lacking. This guide aims to fill this gap by providing detailed experimental protocols and a framework for future studies.

Synthesis and Spectroscopic Characterization

The first step in crystal structure analysis is the synthesis and purification of the target compound. A variety of synthetic routes to 1-indanone derivatives have been reported in the literature.

General Synthesis of 2-Substituted-1-indanones

A common route to 2-substituted-1-indanones involves the alkylation of 1-indanone. The general scheme is presented below.

1-Indanone 1-Indanone Enolate Enolate 1-Indanone->Enolate Base This compound This compound Enolate->this compound Ethyl Halide

Caption: General synthesis of this compound.

Spectroscopic Characterization

Prior to crystallization attempts, it is crucial to confirm the identity and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For this compound, complete proton and carbon NMR assignments have been established.[1]

Table 1: Spectroscopic Data for this compound

Technique Data
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol [2]
¹H NMR Complete assignments available in the literature.[1]
¹³C NMR Complete assignments available in the literature.[1]

Experimental Protocols for Crystal Structure Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The following sections outline the general procedures.

Crystallization of this compound Derivatives

The choice of crystallization method and solvent is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Hypothetical Crystallization Protocol for this compound:

  • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a small, clean vial.

  • Place the vial in a larger beaker containing a small amount of a less polar anti-solvent (e.g., hexane, pentane).

  • Cover the beaker and allow it to stand undisturbed at room temperature.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are analyzed by SC-XRD to determine their three-dimensional structure.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Synthesis & Purification Synthesis & Purification Crystallization Screening Crystallization Screening Synthesis & Purification->Crystallization Screening Crystal Selection & Mounting Crystal Selection & Mounting Crystallization Screening->Crystal Selection & Mounting X-ray Diffraction X-ray Diffraction Crystal Selection & Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Caption: Workflow for Crystal Structure Analysis.

Table 2: Typical Experimental Parameters for SC-XRD of Small Organic Molecules

Parameter Typical Value/Setting
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100(2) K
Detector CMOS or CCD area detector
Data Collection Strategy ω and φ scans
Exposure Time per Frame 5-60 seconds
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate structure.

Case Study: 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one

While no crystal structure is available for this compound itself, a structure for the related dimer, 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one (C₂₀H₁₈O₂), has been reported.[3] This serves as a valuable example of the type of data that can be obtained.

Synthesis of 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one

A solution of acetaldehyde in ethanol was added to a stirred solution of 1-indanone in ethanolic potassium hydroxide. The mixture was stirred at room temperature for 6 hours. The resulting precipitate was collected by filtration, washed with water, dried, and recrystallized from ethanol.[3]

Crystallographic Data

The crystallographic data for this compound are summarized in Table 3.

Table 3: Crystal Data and Structure Refinement for 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one [3]

Parameter Value
Empirical Formula C₂₀H₁₈O₂
Formula Weight 290.34
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.9225(6) Åb = 10.1226(8) Åc = 10.3927(7) Åα = 103.200(6)°β = 103.304(6)°γ = 109.462(7)°
Volume 721.25(9) ų
Z 2
Calculated Density 1.337 Mg/m³
Absorption Coefficient 0.087 mm⁻¹
F(000) 308
Key Structural Features

The analysis of the crystal structure of 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one revealed several key features:[3]

  • The two indanone ring systems are essentially planar.

  • The dihedral angle between the two indanone systems is approximately 79.83°, indicating a nearly orthogonal relationship.

  • The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O and C-H···π interactions.

  • π-π stacking is observed between centrosymmetrically related benzene rings.

Molecule 1 Indanone Derivative Molecule 2 Symmetry-related Indanone Derivative Molecule 1->Molecule 2 C-H···O C-H···π π-π stacking

Caption: Intermolecular interactions in the crystal.

Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives is a crucial step in understanding their chemical and physical properties. This guide provides a methodological framework for researchers to pursue these studies, from synthesis and crystallization to data collection and analysis.

The lack of publicly available crystal structures for this compound and its simpler analogs represents a significant gap in the structural chemistry of this important class of compounds. Future work should focus on the systematic synthesis and crystallization of a series of 2-substituted-1-indanones to build a comprehensive structural database. Such studies will undoubtedly provide valuable insights for the design of new pharmaceuticals and functional materials.

References

IUPAC nomenclature and CAS number for 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1-indanone, a key chemical intermediate with applications in organic synthesis and potential for further development in the pharmaceutical and materials science sectors. This document details its chemical identity, physicochemical properties, and relevant experimental procedures, and explores the biological activities associated with the broader class of indanone derivatives.

Chemical Identification and Properties

This compound, a bicyclic ketone, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-ethyl-2,3-dihydroinden-1-one .[1] Its unique structure, featuring an indane core with an ethyl substituent at the second position, makes it a valuable building block in the synthesis of more complex molecules. The Chemical Abstracts Service (CAS) has assigned the number 22351-56-0 to this compound for unambiguous identification in databases and literature.[1][2][3][4][5][6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name 2-ethyl-2,3-dihydroinden-1-one[1]
Synonyms 2-Ethylindan-1-one[3]
CAS Number 22351-56-0[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₂O[2][3][4]
Molecular Weight 160.21 g/mol [2][3][4]
Appearance Colorless to light yellow oil[3][7]
Boiling Point 67 °C at 0.2 mm Hg[2][3][7]
Density 1.038 g/mL at 25 °C[2][7]
Refractive Index (n²⁰/D) 1.545[2][7]
Flash Point 103 °C[2][3][7]
Solubility Slightly soluble in chloroform and methanol[2][7]
Storage Store in a freezer under -20°C, sealed in a dry environment[2][7]

Spectroscopic Information: The structural elucidation of this compound is routinely performed using nuclear magnetic resonance (NMR) spectroscopy. Complete proton (¹H) and carbon-13 (¹³C) NMR assignments have been achieved through one-dimensional and two-dimensional experiments such as COSY and HMQC.[8]

Experimental Protocols

G cluster_synthesis Synthesis of this compound start Starting Material (e.g., Phenylpropionic acid derivative) cyclization Intramolecular Friedel-Crafts Cyclization start->cyclization Acid Catalyst (e.g., Polyphosphoric acid) crude Crude this compound cyclization->crude purification Purification (e.g., Distillation or Chromatography) crude->purification final Pure this compound purification->final

Caption: General synthetic workflow for this compound.

General Synthesis Procedure

The synthesis of 1-indanones often involves the intramolecular cyclization of a suitable phenylpropionic acid derivative.[9] For this compound, a potential precursor would be 3-phenylpentanoic acid.

  • Cyclization: The substituted phenylpropionic acid is treated with a strong acid catalyst, such as polyphosphoric acid or trifluoromethanesulfonic acid, and heated.[9] This induces an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone system.

  • Work-up: After the reaction is complete, the mixture is cooled and quenched, typically with ice water. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified, commonly by vacuum distillation or column chromatography, to yield the pure this compound.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

G cluster_characterization Analytical Workflow sample Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Analytical workflow for structural confirmation.

  • Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared according to the requirements of other analytical techniques.

  • Data Acquisition: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data are acquired.

  • Spectral Interpretation: The obtained spectra are analyzed to confirm the presence of the expected functional groups and the overall molecular structure, and to assess the purity of the compound.

Biological Activity and Signaling Pathways of Indanone Derivatives

While specific biological studies on this compound are limited in the public domain, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[9][10] Derivatives of 1-indanone have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[9][10]

Of particular interest to drug development professionals is the anti-inflammatory potential of indanone derivatives. Studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.[11] Specifically, they have been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[11][12] Another indanone derivative has been shown to exhibit anti-inflammatory activity through the modulation of NF-κB and Nrf2 signaling.[13]

G cluster_pathway Inhibition of Pro-inflammatory Signaling by Indanone Derivatives lps Inflammatory Stimulus (e.g., LPS) receptor Receptor lps->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines indanone Indanone Derivative indanone->mapk Inhibition indanone->nfkb Inhibition

Caption: Potential anti-inflammatory mechanism of indanone derivatives.

This inhibitory action on major inflammatory cascades suggests that this compound and its future derivatives could be promising candidates for the development of novel anti-inflammatory agents. Further research is warranted to explore the specific biological activities of this compound and to elucidate its precise mechanisms of action.

References

A Technical Guide to 2-Ethyl-1-indanone: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-indanone is a substituted indanone derivative with a molecular formula of C₁₁H₁₂O.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via α-alkylation of 1-indanone, and a discussion of its potential biological activities in the context of related indanone compounds. While specific biological data for this compound is limited, the indanone scaffold is a well-established pharmacophore found in numerous bioactive molecules, suggesting potential applications in areas such as anti-inflammatory and anticancer research.

Core Properties of this compound

This compound is a bicyclic ketone with an ethyl group at the second position of the indanone ring. Its key quantitative properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O[1][2][3]
Molecular Weight 160.21 g/mol [1][2][3]
Appearance Colorless to Light Yellow Oil
Boiling Point 67 °C at 0.2 mmHg[3]
Density 1.038 g/mL at 25 °C[3]
Refractive Index n20/D 1.545[3]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the α-alkylation of 1-indanone. This method involves the formation of an enolate from 1-indanone, which then acts as a nucleophile to attack an ethyl halide.

Materials:
  • 1-Indanone

  • Sodium hydride (NaH) or other suitable strong base (e.g., LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (CH₃CH₂I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.

  • Enolate Formation: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath. A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

  • Alkylation: The reaction mixture is cooled back to 0 °C. Ethyl iodide (1.2 equivalents) is added dropwise to the enolate solution. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Anti-Inflammatory Potential and the NF-κB Signaling Pathway

Several indanone derivatives have been reported to exhibit anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Some indanone derivatives have been shown to inhibit this pathway.

NF_kB_Signaling Hypothetical Inhibition of NF-κB Pathway by this compound Analogues cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p Active NF-κB NFkB->NFkB_p releases Nucleus Nucleus NFkB_p->Nucleus translocates to Genes Pro-inflammatory Gene Transcription NFkB_p->Genes induces Indanone This compound (Hypothesized) Indanone->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Role in Cell Proliferation and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers.

The MAPK pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Extracellular signals, such as growth factors, activate a MAPKKK (e.g., Raf), which in turn phosphorylates and activates a MAPKK (e.g., MEK). Activated MEK then phosphorylates and activates a MAPK (e.g., ERK). Phosphorylated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can promote cell proliferation. Given the anticancer activity of some indanone derivatives, it is conceivable that compounds like this compound could interfere with this pathway.

MAPK_Signaling Hypothetical Modulation of MAPK Pathway by this compound Analogues cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_p Active p-ERK Nucleus Nucleus ERK_p->Nucleus translocates to TF Transcription Factors ERK_p->TF phosphorylates Proliferation Cell Proliferation TF->Proliferation promotes Indanone This compound (Hypothesized) Indanone->Raf inhibits?

Caption: Hypothetical modulation of the MAPK signaling pathway.

Conclusion

This compound is a readily synthesizable small molecule with a well-defined set of physical and chemical properties. While its specific biological functions remain to be elucidated, its structural similarity to other bioactive indanones suggests it may be a valuable compound for further investigation in drug discovery, particularly in the fields of inflammation and oncology. The experimental protocol and contextual biological information provided herein serve as a foundational guide for researchers interested in exploring the potential of this and related compounds. Future studies are warranted to directly assess the bioactivity of this compound and to determine its precise molecular targets and mechanisms of action.

References

Stereochemistry at the C2 Position of 2-Ethyl-1-indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-indanone is a bicyclic ketone with a chiral center at the C2 position, making it a molecule of significant interest in medicinal chemistry and materials science. Its derivatives have shown potential in various pharmaceutical applications.[1] However, a comprehensive understanding of its stereochemistry remains a key challenge, with the absolute stereochemistry at the C2 position being hitherto unresolved.[1] This technical guide provides a detailed overview of the current state of knowledge regarding the stereochemistry of this compound. It covers potential stereoselective synthetic routes, analytical methods for enantiomer separation, and spectroscopic characterization. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of chiral 2-substituted 1-indanones.

Introduction

The indanone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a stereocenter, as in this compound, adds a layer of complexity and potential for stereospecific interactions with biological targets. The spatial arrangement of the ethyl group at the C2 position can significantly influence the pharmacological and toxicological properties of the molecule. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is of paramount importance for the development of novel therapeutics and advanced materials. Despite its significance, the absolute stereochemistry of the C2 position in this compound has not been definitively established in the scientific literature.[1]

Stereoselective Synthesis Strategies

While no specific method for the enantioselective synthesis of this compound has been reported with enantiomeric excess (ee%) data, several asymmetric strategies employed for analogous 2-substituted 1-indanones can be considered as viable approaches.

Asymmetric Alkylation of 1-Indanone

One of the most direct routes to chiral 2-alkyl-1-indanones is the asymmetric alkylation of the pre-formed enolate of 1-indanone. This can be achieved using a chiral phase-transfer catalyst or a chiral auxiliary. The general workflow for this approach is outlined below.

Indanone 1-Indanone Enolate Indanone Enolate Indanone->Enolate Base ChiralProduct Enantioenriched This compound Enolate->ChiralProduct ChiralCatalyst Chiral Phase Transfer Catalyst or Auxiliary ChiralCatalyst->ChiralProduct EthylatingAgent Ethylating Agent (e.g., EtI) EthylatingAgent->ChiralProduct RacemicProduct Racemic This compound Deprotection Auxiliary Removal ChiralProduct->Deprotection If auxiliary is used cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Racemic Racemic this compound Dissolve Dissolve in Mobile Phase Racemic->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Column (e.g., CHIRALPAK® IA/IC) Inject->Column Detect UV Detector Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers (Peak Integration) Chromatogram->Quantify

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Ethyl-1-indanone via Intramolecular Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 2-ethyl-1-indanone, a valuable intermediate in medicinal chemistry and materials science. The primary method described is the intramolecular Friedel-Crafts acylation of 4-phenylhexanoic acid. Methodologies utilizing both Brønsted and Lewis acids are presented, offering flexibility based on available reagents and substrate sensitivity. This note includes comprehensive experimental procedures, data summaries for reaction conditions, troubleshooting advice, and graphical representations of the reaction mechanism and workflow to ensure reproducible and efficient synthesis.

Introduction

1-Indanone and its derivatives are crucial structural motifs found in numerous biologically active compounds and natural products.[1][2][3] Their synthesis is a key step in the development of various pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents.[2] The intramolecular Friedel-Crafts acylation is one of the most powerful and direct methods for constructing the 1-indanone core.[2][4] This reaction involves the cyclization of an aromatic compound bearing an acyl group or a precursor like a carboxylic acid or acyl chloride.[5][6]

This application note focuses on the synthesis of this compound from 4-phenylhexanoic acid. The direct cyclization of the carboxylic acid is often preferred as it is a "one-step" process that produces water as the only by-product, aligning with greener chemistry principles.[7] Alternatively, a two-step approach involving the conversion of the carboxylic acid to its more reactive acyl chloride derivative followed by cyclization is also a common and effective strategy.[2][7]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution pathway. The carboxylic acid is first converted into a highly electrophilic acylium ion by a strong Brønsted or Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring within the same molecule, leading to the formation of the five-membered cyclic ketone.

Mechanism Reaction Mechanism A Start: 4-Phenylhexanoic Acid + Acid Catalyst (H⁺) B Protonation of Carbonyl Oxygen A->B C Loss of Water to form Resonance-Stabilized Acylium Ion B->C D Electrophilic Aromatic Substitution (Intramolecular Attack) C->D E Formation of Arenium Ion (Sigma Complex) D->E F Deprotonation to Restore Aromaticity E->F G Product: this compound + Regenerated Catalyst (H⁺) F->G Workflow Generalized Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware & Assemble Apparatus B Add Starting Material & Anhydrous Solvent A->B C Cool to 0°C B->C D Slowly Add Catalyst (e.g., AlCl₃, TfOH) C->D E Stir at Reaction Temp. Monitor by TLC D->E F Quench Reaction (Ice/HCl) E->F G Extract with Organic Solvent F->G H Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I Dry (Na₂SO₄) & Filter H->I J Concentrate via Rotary Evaporation I->J K Purify Crude Product (Column Chromatography or Distillation) J->K L Characterize Product (NMR, IR, MS) K->L

References

Application Notes and Protocols for 2-Ethyl-1-indanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Ethyl-1-indanone as a versatile pharmaceutical intermediate. The focus is on its application in the synthesis of bioactive molecules, particularly derivatives with potential therapeutic applications. Included are detailed experimental protocols and an examination of the biological signaling pathways influenced by the resulting compounds.

Introduction

Indanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of 1-indanone, serves as a valuable starting material for the synthesis of a variety of molecules, including those with anti-inflammatory, anticancer, and antiviral properties. Its ethyl group at the 2-position provides a key structural feature that can be leveraged to create novel chemical entities with distinct pharmacological profiles.

One of the primary reactions utilizing this compound is the Knoevenagel condensation with various aromatic aldehydes. This reaction yields 2-benzylidene-1-indanone derivatives, a class of compounds that has demonstrated significant anti-inflammatory activity through the modulation of key signaling pathways.[1][2]

Synthesis of 2-(4-methoxybenzylidene)-2-ethyl-1-indanone: A Case Study

This section provides a detailed protocol for a representative Knoevenagel condensation reaction between this compound and 4-methoxybenzaldehyde to synthesize 2-(4-methoxybenzylidene)-2-ethyl-1-indanone. This derivative is an example of a compound with potential anti-inflammatory properties.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 160.21 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136.15 mg)

  • Ethanol (10 mL)

  • 20% (w/v) Sodium hydroxide solution (catalyst)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Slowly add 1.0 mL of a 20% (w/v) aqueous sodium hydroxide solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(4-methoxybenzylidene)-2-ethyl-1-indanone.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes typical quantitative data for Knoevenagel condensation reactions involving substituted 1-indanones and aromatic aldehydes, based on literature reports for similar reactions.[1][3]

Starting Material (Indanone)AldehydeCatalystSolventReaction Time (h)Yield (%)Purity (%)
6-hydroxy-1-indanone4-hydroxy-3-methoxybenzaldehydeNaOHEthanolOvernight85>95
1-indanoneBenzaldehydeHCl (gas)EthanolOvernight78>95
5,6-dimethoxy-1-indanone4-(dimethylamino)benzaldehydeNaOHEthanol1292>98
This compound (projected) 4-methoxybenzaldehyde NaOH Ethanol Overnight ~80-90 >95

Biological Activity and Signaling Pathways

Derivatives of 2-benzylidene-1-indanone have been shown to possess anti-inflammatory properties by inhibiting key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.[1][4][5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune and inflammatory response.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7] 2-benzylidene-1-indanone derivatives have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1]

NF_kB_Pathway cluster_NFkB Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes Indanone_Derivative 2-Benzylidene- 1-indanone Derivative Indanone_Derivative->IKK Inhibition

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation.[9][10] It consists of a cascade of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Upon stimulation by inflammatory signals, upstream kinases activate MAPKKs, which in turn activate MAPKs through phosphorylation. Activated MAPKs then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[10] 2-benzylidene-1-indanone derivatives can also suppress the activation of this pathway, contributing to their anti-inflammatory effects.[1][5]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Indanone_Derivative 2-Benzylidene- 1-indanone Derivative Indanone_Derivative->MAPKKK Inhibition

MAPK Signaling Pathway Inhibition

Experimental and Logical Workflow

The development of new pharmaceutical agents from this compound follows a logical progression from synthesis to biological evaluation.

Workflow Start Start: this compound Synthesis Knoevenagel Condensation with Aromatic Aldehyde Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Biological Assays (e.g., Anti-inflammatory) Characterization->InVitro Data_Analysis Data Analysis and Lead Identification InVitro->Data_Analysis End Lead Compound for Further Development Data_Analysis->End

Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Through straightforward and high-yielding reactions such as the Knoevenagel condensation, it can be converted into a diverse library of derivatives with significant biological activities. The resulting 2-benzylidene-1-indanone compounds, for example, demonstrate potential as anti-inflammatory agents by modulating the NF-κB and MAPK signaling pathways. The provided protocols and workflows serve as a guide for researchers in the exploration and development of novel therapeutics based on the this compound scaffold.

References

Application of Indanone Derivatives in Photonics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application in Nonlinear Optics

Indanone derivatives, featuring a unique combination of electron-donating and accepting moieties, have been investigated for their second and third-order nonlinear optical (NLO) properties. These properties are crucial for applications in optical switching, frequency conversion, and optical limiting.

Quantitative Data for NLO Properties

A notable example is an azo-chromophore containing a 2-methylidene-3-(dicyano-methylidene)-1-indanone moiety. This compound has exhibited significant second-order NLO response. The molecular hyperpolarizability (β), a measure of the second-order NLO activity, for this indanone derivative is presented in Table 1, alongside a comparison with a standard NLO dye.

Table 1: Second-Order Nonlinear Optical Properties of an Indanone-Based Azo Chromophore

CompoundMolecular Hyperpolarizability (β) (x 10⁻³⁰ esu)Reference CompoundMolecular Hyperpolarizability (β) of Reference (x 10⁻³⁰ esu)
Indanone-based azo chromophore1558C.I. Disperse Red 1243

Data sourced from a study on an indanone-based alkoxysilane dye. The high β value indicates a strong second-order NLO response, making it a promising candidate for electro-optic applications.

Experimental Protocols

1. Synthesis of an Indanone-Based Azo Chromophore (Representative Protocol)

This protocol describes a general two-step process for the synthesis of an indanone-based azo dye, which involves diazotization followed by an azo coupling reaction.

  • Materials:

    • Substituted aniline

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • 1,3-Indandione

    • Sodium hydroxide (NaOH)

    • Appropriate solvents (e.g., water, ethanol)

    • Ice bath

  • Procedure:

    • Diazotization:

      • Dissolve the substituted aniline in an aqueous solution of hydrochloric acid, cooled to 0-5 °C in an ice bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.

      • Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

    • Azo Coupling:

      • In a separate beaker, dissolve 1,3-indandione in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

      • Slowly add the previously prepared diazonium salt solution to the 1,3-indandione solution with vigorous stirring, keeping the temperature below 5 °C.

      • Continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.

    • Purification:

      • Collect the precipitate by filtration.

      • Wash the product with cold water to remove any unreacted salts.

      • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indanone-based azo dye.

Workflow for Synthesis of Indanone-Based Azo Chromophore

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Dissolve substituted aniline in HCl (0-5 °C) B Add NaNO₂ solution dropwise A->B C Stir for 30 min to form diazonium salt B->C E Add diazonium salt solution C->E Reactants D Dissolve 1,3-indandione in NaOH (0-5 °C) D->E F Stir for 1-2 hours E->F G Filter the precipitate F->G Precipitate H Wash with cold water G->H I Recrystallize from ethanol H->I J Obtain purified azo dye I->J

Caption: Workflow for the synthesis of an indanone-based azo chromophore.

2. Characterization of NLO Properties using Z-Scan Technique

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

  • Experimental Setup:

    • A high-power laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).

    • A focusing lens.

    • A sample holder mounted on a translation stage that moves along the beam path (z-axis).

    • An aperture and a photodetector placed in the far-field.

    • A beam splitter to monitor the input laser intensity.

  • Procedure:

    • Sample Preparation: Dissolve the synthesized indanone derivative in a suitable solvent (e.g., chloroform) to a known concentration in a cuvette with a known path length.

    • Z-Scan Measurement:

      • Closed-Aperture Z-Scan (for n₂):

        • Place an aperture before the photodetector to measure the on-axis intensity.

        • Translate the sample along the z-axis through the focal point of the lens.

        • Record the normalized transmittance as a function of the sample position (z).

        • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley followed by a peak indicates a positive (self-focusing) n₂.

      • Open-Aperture Z-Scan (for β):

        • Remove the aperture to collect the total transmitted light.

        • Repeat the translation of the sample through the focal point.

        • A decrease in transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes.

    • Data Analysis:

      • Fit the experimental data to theoretical Z-scan equations to extract the values of n₂ and β.

      • From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.

Diagram of Z-Scan Experimental Setup

Laser Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter Lens Focusing Lens BeamSplitter->Lens Transmitted Beam Detector2 Photodetector 2 (Reference) BeamSplitter->Detector2 Reflected Beam Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector1 Photodetector 1 Aperture->Detector1

Caption: Schematic of a typical Z-scan experimental setup.

Potential Application in Organic Light-Emitting Diodes (OLEDs)

Experimental Protocol for Fabrication of a Solution-Processed OLED (General)

This protocol outlines the general steps for fabricating a multilayer OLED using solution-based techniques like spin coating. An indanone derivative could be incorporated into the emissive layer.

  • Materials:

    • Indium Tin Oxide (ITO) coated glass substrates.

    • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for Hole Injection Layer - HIL).

    • Hole Transport Layer (HTL) material solution (e.g., TPD in a suitable solvent).

    • Emissive Layer (EML) solution (e.g., an indanone derivative as an emitter doped into a host material, dissolved in a solvent).

    • Electron Transport Layer (ETL) material (e.g., TPBi).

    • Low work function metal for cathode (e.g., Calcium, Aluminum).

    • Deionized water, acetone, isopropanol for cleaning.

  • Procedure:

    • Substrate Cleaning:

      • Sequentially clean the ITO substrates in ultrasonic baths of deionized water, acetone, and isopropanol.

      • Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

    • Layer Deposition (by Spin Coating in a Glove Box):

      • Spin-coat the PEDOT:PSS solution onto the ITO substrate to form the HIL. Anneal the substrate.

      • Spin-coat the HTL solution on top of the HIL and anneal.

      • Spin-coat the EML solution containing the indanone derivative onto the HTL and anneal.

    • Cathode Deposition (by Thermal Evaporation):

      • Transfer the substrates to a thermal evaporation chamber.

      • Deposit the ETL, followed by the metal cathode (e.g., Ca/Al) under high vacuum.

    • Encapsulation:

      • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Workflow for OLED Fabrication and Characterization

cluster_fabrication Device Fabrication cluster_characterization Device Characterization A ITO Substrate Cleaning B Spin Coating of HIL (PEDOT:PSS) A->B C Spin Coating of HTL B->C D Spin Coating of EML (with Indanone Derivative) C->D E Thermal Evaporation of ETL and Cathode D->E F Encapsulation E->F G Measure Current-Voltage-Luminance (J-V-L) Characteristics F->G Fabricated Device H Measure Electroluminescence Spectrum G->H I Calculate External Quantum Efficiency (EQE) G->I J Assess Device Stability G->J

Caption: General workflow for OLED fabrication and characterization.

Disclaimer: The information provided is based on the current scientific literature for the general class of indanone derivatives. No specific experimental data or protocols for 2-Ethyl-1-indanone derivatives in photonic applications were found during the literature search. The provided protocols are representative and may require optimization for specific derivatives and applications.

Application Notes and Protocols for the Quantification of 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethyl-1-indanone in various matrices. The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a ketone derivative of indane with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2][3][4][][6] Its structural similarity to other biologically active indanone derivatives suggests its potential relevance in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document outlines three distinct analytical methods for its quantification.

Analytical Methods

A summary of the proposed analytical methods and their key quantitative parameters is presented below. These methods are based on established principles for the analysis of small organic molecules with similar physicochemical properties.

Quantitative Data Summary
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 10 ng/mL1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL0.2 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 103%
Precision (%RSD) < 2%< 5%< 3%
Run Time 10 min15 min5 min

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the carbonyl group and benzene ring in this compound.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase, ranging from 30 ng/mL to 1000 ng/mL.

  • For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve Dissolve in Methanol Standard->Dissolve Sample Unknown Sample Sample->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol

a) Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in ethyl acetate.

  • Create calibration standards by serial dilution of the stock solution with ethyl acetate, ranging from 5 ng/mL to 500 ng/mL.

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate) and concentrate if necessary.

  • Transfer the final extract to a GC vial for analysis.

b) GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 160, 131, 103)

c) Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion for the standards against their concentrations.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dissolve Dissolve/Extract in Ethyl Acetate Standard->Dissolve Sample Unknown Sample Sample->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids.

Experimental Protocol

a) Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound and an internal standard (e.g., deuterated this compound) in methanol.

  • Spike a known amount of the internal standard into all calibration standards and unknown samples.

  • Prepare calibration standards by spiking known amounts of this compound into a blank matrix, followed by extraction.

  • Perform sample extraction using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Evaporate the extract to dryness and reconstitute in the mobile phase.

b) LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Precursor ion (m/z 161.1) → Product ion 1 (e.g., m/z 133.1, quantifier), Product ion 2 (e.g., m/z 105.1, qualifier)

    • Internal Standard: Monitor appropriate transition

c) Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extract Extraction (SPE or LLE) Sample->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC Reconstitute->Inject Separate UPLC/HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect MRM Detection Fragment->Detect Calibrate Generate Calibration Curve (Area Ratio) Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and workflows serve as a detailed guide for researchers and scientists to develop and validate robust analytical methods for this compound in their specific applications.

References

Application Note: Derivatization of 2-Ethyl-1-indanone for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds, particularly those containing polar functional groups, exhibit poor chromatographic behavior, leading to issues like peak tailing, low sensitivity, and thermal degradation.[1][2] Derivatization is a chemical modification process used to convert analytes into forms that are more suitable for GC-MS analysis, thereby improving volatility, stability, and detectability.[3][4]

2-Ethyl-1-indanone is a bicyclic ketone with applications in pharmaceuticals and photonics.[5] While it is amenable to direct GC-MS analysis, derivatizing its carbonyl functional group can significantly enhance analytical performance, especially for trace-level quantification in complex matrices. This application note details a robust protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent known to react quantitatively with ketones to form stable oxime derivatives.[6]

Principle of Derivatization The primary derivatization strategy for ketones involves the formation of an oxime.[7] The carbonyl group of this compound reacts with an O-alkylhydroxylamine reagent, such as PFBHA, to form a stable PFB-oxime derivative. This reaction effectively masks the polarity of the carbonyl group and introduces a polyfluorinated moiety into the molecule. The resulting derivative is more volatile, thermally stable, and exhibits significantly improved response, particularly with electron capture detection (ECD) or when using negative chemical ionization (NCI) in MS.[8]

The reaction proceeds as follows: this compound (ketone) + PFBHA → this compound PFB-oxime + H₂O

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively published, the following table provides an illustrative comparison of expected analytical parameters before and after derivatization with PFBHA, based on the known benefits of this technique for ketones.

ParameterUnderivatized this compoundPFBHA-Derivatized this compoundRationale for Improvement
Volatility ModerateHighMasking the polar carbonyl group increases volatility.[2]
Peak Shape May exhibit tailingSymmetrical, sharpReduced interaction with active sites in the GC column.[1]
Retention Time ShorterLongerIncreased molecular weight of the derivative.
LOD (EI mode) ng/mL rangepg/mL to low ng/mL rangeEnhanced ionization efficiency and reduced background noise.
LOD (NCI/ECD) Not Applicablefg/mL to pg/mL rangeThe pentafluorobenzyl group is strongly electrophoric.[8]
Linearity (R²) > 0.99> 0.995Improved peak shape and response lead to better linearity.

Experimental Protocol: PFBHA Derivatization of this compound

Objective: To convert this compound into its PFB-oxime derivative for sensitive and robust quantification by GC-MS.

1. Materials and Reagents

  • This compound standard (CAS 22351-56-0)[9]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents: Ethyl Acetate (GC grade), Hexane (GC grade), Pyridine

  • Reagent-grade water (18 MΩ·cm)

  • Sodium sulfate (anhydrous)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • PFBHA Reagent Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of reagent-grade water. This solution should be prepared fresh.

3. Derivatization Procedure

  • Pipette 100 µL of the sample extract or working standard solution into a 2 mL glass vial.

  • Add 10 µL of pyridine to act as a catalyst.

  • Add 100 µL of the PFBHA reagent solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 45 minutes in a heating block or water bath to ensure the reaction goes to completion.[10]

  • After heating, allow the vial to cool to room temperature.

  • Add 500 µL of hexane to the vial and vortex for 1 minute to extract the PFB-oxime derivative into the organic layer.

  • Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

4. Recommended GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Inlet Temperature: 250°C[11]

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C[11]

    • Hold: 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C[11]

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 50-550

    • Data Acquisition: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Derivatization_Workflow GC-MS Derivatization Workflow for this compound cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_extraction Derivative Extraction cluster_analysis Analysis Sample Sample/Standard (100 µL) Reagent Add Pyridine (10 µL) & PFBHA (100 µL) Vortex1 Vortex Mix (30s) Heat Heat Reaction (75°C, 45 min) Vortex1->Heat Cool Cool to RT Extract Add Hexane (500 µL) & Vortex Cool->Extract Transfer Transfer Organic Layer to new vial GCMS GC-MS Injection (1 µL) Transfer->GCMS Data Data Acquisition & Processing

References

Application Notes and Protocols: 2-Ethyl-1-indanone as a Model Compound for Teaching 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool in modern chemistry, crucial for the structural elucidation of molecules. However, the principles and practical application of 2D NMR techniques can be challenging for students and researchers new to the field. This document presents detailed application notes and experimental protocols for using 2-ethyl-1-indanone as an effective model compound for teaching fundamental 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This compound is an ideal candidate due to its relatively simple structure, which nonetheless exhibits non-trivial spectral features that require the application of 2D NMR for unambiguous assignment.[1] Its spectra are sufficiently complex to demonstrate the power of these techniques in resolving overlapping signals and establishing connectivity.[1]

Introduction

The interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra can become ambiguous for molecules with multiple overlapping proton signals and non-protonated carbons. 2D NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei.[2][3] This allows for the confident assignment of complex molecular structures. The most common and informative 2D NMR experiments for small molecules are:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled (through-bond) protons, typically those separated by two or three bonds.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds, and is particularly useful for identifying quaternary carbons.[5]

This compound serves as an excellent pedagogical tool because its ¹H NMR spectrum contains overlapping multiplets in both the aliphatic and aromatic regions that are difficult to assign using 1D data alone.[6] The application of COSY, HSQC, and HMBC allows for a complete and unambiguous assignment of all proton and carbon signals, providing a clear and practical demonstration of the power of 2D NMR.[5][6]

Data Presentation

The complete ¹H and ¹³C chemical shift assignments for this compound, dissolved in CDCl₃, are summarized in the table below. These assignments are based on the analysis of 1D and 2D NMR spectra.[6]

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Atom Type
1-209.23C=O
22.62848.97CH
32.833 (H3A), 3.331 (H3B)32.55CH₂
47.470126.76CH (Aromatic)
57.370134.84CH (Aromatic)
67.59127.51CH (Aromatic)
77.758124.05CH (Aromatic)
8-154.06C (Quaternary)
9-137.17C (Quaternary)
101.982 (H10A), 1.555 (H10B)24.69CH₂
111.02211.83CH₃

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.[6]

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra of this compound. Specific parameters may need to be adjusted based on the spectrometer and probe used.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Transfer: Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4-5 cm from the bottom of the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Protocol 2: COSY Experiment
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and perform shimming to optimize the magnetic field homogeneity. Do not spin the sample for 2D experiments.

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • COSY Parameter Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-9 ppm).

    • Set the number of data points in the direct dimension (F2) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (F1) to 256 or 512.

    • Set the number of scans per increment (typically 2-8).

    • Set a relaxation delay of 1-2 seconds.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function to both dimensions and perform a two-dimensional Fourier transform. Phase correction is typically not required for magnitude-mode COSY spectra.

Protocol 3: HSQC Experiment
  • Instrument Setup: Use the same locked and shimmed sample from the COSY experiment.

  • Acquire ¹H and ¹³C Spectra: If not already done, acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.

  • HSQC Parameter Setup:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 for multiplicity editing).

    • Set the ¹H spectral width (F2) as determined from the 1D ¹H spectrum.

    • Set the ¹³C spectral width (F1) to encompass all carbon signals (e.g., 0-220 ppm).

    • Set the number of data points in F2 to 1024.

    • Set the number of increments in F1 to 256.

    • Set the number of scans per increment (typically 2-4).

    • Set the one-bond ¹H-¹³C coupling constant to an average value of 145 Hz.

  • Acquisition: Start the acquisition.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform. The data will require phase correction.

Protocol 4: HMBC Experiment
  • Instrument Setup: Use the same locked and shimmed sample.

  • HMBC Parameter Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H (F2) and ¹³C (F1) spectral widths as for the HSQC experiment.

    • Set the number of data points in F2 to 1024 or 2048.

    • Set the number of increments in F1 to 256 or 512.

    • Set the number of scans per increment (typically 4-16, as HMBC is less sensitive).

    • Set the long-range coupling constant to an average value of 8 Hz. This value can be optimized to enhance correlations over specific bond distances.

  • Acquisition: Start the acquisition.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform. The data will require phase correction.

Visualization of Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh 15-25 mg This compound dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim oneD_H Acquire 1D ¹H lock_shim->oneD_H twoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) oneD_H->twoD_NMR ft 2D Fourier Transform twoD_NMR->ft phasing Phase and Baseline Correction ft->phasing analysis Peak Picking and Correlation Analysis phasing->analysis structure Structure Elucidation analysis->structure

Caption: General workflow for 2D NMR analysis of this compound.

logical_relationship mol This compound Structure cosy COSY (¹H-¹H Correlation) mol->cosy Identifies neighboring protons (e.g., H2-H3, H10-H11) hsqc HSQC (¹H-¹³C One-Bond Correlation) mol->hsqc Assigns protons to their directly attached carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) mol->hmbc Connects fragments across quaternary carbons (C8, C9) cosy->hsqc Aids in assigning protonated carbons hsqc->hmbc Provides starting points for long-range correlations

Caption: Logical relationships of 2D NMR experiments for structure elucidation.

References

Synthetic Protocols for the Alkylation of 1-Indanone: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the α-alkylation of 1-indanone, a key synthetic transformation for the preparation of a variety of biologically active molecules and pharmaceutical intermediates. Three robust methods are presented: Phase-Transfer Catalysis (PTC), Stork Enamine Alkylation, and Palladium-Catalyzed α-Alkylation.

Introduction

1-Indanone and its derivatives are prevalent structural motifs in numerous natural products and synthetic compounds with significant pharmacological properties. The functionalization at the C2 position, adjacent to the carbonyl group, is a common strategy for elaborating the indanone core and accessing novel chemical entities. The choice of alkylation method can significantly impact yield, selectivity, and scalability. This guide offers a comparative overview of three distinct and effective protocols to facilitate the selection and implementation of the most suitable method for a given synthetic goal.

Comparative Overview of Alkylation Methods

The selection of an appropriate alkylation strategy depends on factors such as the desired scale of the reaction, the reactivity of the alkylating agent, and the required level of control over reaction conditions. The following table summarizes the key aspects of the three detailed protocols.

MethodAlkylating AgentBaseCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phase-Transfer Catalysis Benzyl bromide50% aq. NaOHTBABTolueneRoom Temp.2-470-90
Stork Enamine Alkylation Methyl iodide-PyrrolidineBenzeneReflux12-24 (total)60-80
Palladium-Catalyzed α-Alkylation Methyl iodideNaHPd(OAc)₂, P(t-Bu)₃Dioxane8012-1875-90

Method 1: Phase-Transfer Catalysis (PTC) for Benzylation

Phase-transfer catalysis offers a scalable and operationally simple method for the alkylation of 1-indanone, avoiding the need for strong, anhydrous bases and cryogenic temperatures. This method is particularly effective for reactive alkylating agents like benzyl halides.

Experimental Protocol

Materials:

  • 1-Indanone

  • Benzyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-indanone (1.0 eq), toluene (to achieve a 0.5 M solution of 1-indanone), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add the 50% aqueous sodium hydroxide solution (5.0 eq).

  • To the vigorously stirred biphasic mixture, add benzyl bromide (1.2 eq) dropwise over 10 minutes.

  • Continue stirring vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water and toluene.

  • Separate the organic layer, and wash it sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-benzyl-1-indanone.

PTC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 Dissolve 1-Indanone and TBAB in Toluene setup_2 Add 50% aq. NaOH setup_1->setup_2 setup_3 Add Benzyl Bromide setup_2->setup_3 reaction Vigorous Stirring at Room Temperature (2-4 hours) setup_3->reaction workup_1 Dilute and Separate Layers reaction->workup_1 workup_2 Wash Organic Layer workup_1->workup_2 workup_3 Dry and Concentrate workup_2->workup_3 purification Column Chromatography workup_3->purification

Phase-Transfer Catalysis Workflow for Benzylation of 1-Indanone.

Method 2: Stork Enamine Alkylation for Methylation

The Stork enamine synthesis provides a mild and selective method for the mono-alkylation of ketones.[1] The reaction proceeds through a three-step sequence: formation of an enamine intermediate, alkylation, and subsequent hydrolysis to regenerate the ketone.[1]

Experimental Protocol

Materials:

  • 1-Indanone

  • Pyrrolidine

  • Benzene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Methyl iodide

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

Step 1: Formation of 1-(pyrrolidin-1-yl)-1H-indene (Enamine)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-indanone (1.0 eq) in anhydrous benzene.

  • Add pyrrolidine (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine. This intermediate is often used in the next step without further purification.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine from Step 1 in anhydrous benzene.

  • Add methyl iodide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (the iminium salt) may be observed.

Step 3: Hydrolysis to 2-methyl-1-indanone

  • To the reaction mixture from Step 2, add 2M aqueous HCl.

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer and wash it with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-1-indanone.

Stork_Enamine_Alkylation cluster_enamine_formation Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis & Purification enamine_1 1-Indanone + Pyrrolidine in Benzene (cat. p-TsOH) enamine_2 Reflux with Dean-Stark Trap enamine_1->enamine_2 enamine_3 Isolate Crude Enamine enamine_2->enamine_3 alkylation_1 Dissolve Enamine in Benzene enamine_3->alkylation_1 alkylation_2 Add Methyl Iodide alkylation_1->alkylation_2 alkylation_3 Stir at Room Temperature alkylation_2->alkylation_3 hydrolysis_1 Add 2M aq. HCl alkylation_3->hydrolysis_1 hydrolysis_2 Stir to Hydrolyze hydrolysis_1->hydrolysis_2 workup Extraction and Washing hydrolysis_2->workup purification Column Chromatography workup->purification

Workflow for Stork Enamine Alkylation of 1-Indanone.

Method 3: Palladium-Catalyzed α-Alkylation

Palladium-catalyzed α-alkylation of ketones is a powerful method for the formation of carbon-carbon bonds. This protocol utilizes a palladium catalyst with a bulky phosphine ligand to facilitate the coupling of the ketone enolate with an alkyl halide.

Experimental Protocol

Materials:

  • 1-Indanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Methyl iodide

  • Anhydrous dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the enolate: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous dioxane to the flask, followed by the dropwise addition of a solution of 1-indanone (1.0 eq) in anhydrous dioxane at room temperature.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Catalyst preparation and reaction: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and tri-tert-butylphosphine (0.04 eq) in anhydrous dioxane.

  • Add the catalyst solution to the enolate mixture via syringe.

  • Add methyl iodide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and purification: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-1-indanone.

Pd_Catalyzed_Alkylation cluster_enolate_formation Enolate Formation cluster_reaction Catalytic Alkylation cluster_workup Work-up & Purification enolate_1 NaH in Dioxane enolate_2 Add 1-Indanone Solution enolate_1->enolate_2 enolate_3 Stir at Room Temperature enolate_2->enolate_3 reaction_1 Add Pd(OAc)₂/P(t-Bu)₃ Catalyst enolate_3->reaction_1 reaction_2 Add Methyl Iodide reaction_1->reaction_2 reaction_3 Heat to 80°C (12-18h) reaction_2->reaction_3 workup_1 Quench with aq. NH₄Cl reaction_3->workup_1 workup_2 Extraction and Washing workup_1->workup_2 workup_3 Dry and Concentrate workup_2->workup_3 purification Column Chromatography workup_3->purification

Workflow for Palladium-Catalyzed α-Alkylation of 1-Indanone.

Concluding Remarks

The protocols described herein provide reliable and reproducible methods for the α-alkylation of 1-indanone. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the alkylating agent, desired scale, and tolerance of functional groups. Phase-transfer catalysis is well-suited for large-scale synthesis with reactive electrophiles. The Stork enamine alkylation offers a classic and mild approach for mono-alkylation. Palladium-catalyzed methods, while requiring more specialized reagents, provide a modern and efficient alternative. Careful optimization of the reaction conditions for each specific substrate and alkylating agent is recommended to achieve the highest possible yields and purity.

References

Application Notes & Protocols: 2-Ethyl-1-indanone in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethyl-1-indanone as a scaffold in the development of novel, biologically active molecules. The indanone core is a well-established "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document details synthetic protocols, quantitative biological data, and relevant signaling pathways associated with molecules derived from this compound and related indanone analogs.

Introduction to the Indanone Scaffold

The indanone framework, a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring, serves as a versatile template for the design of therapeutic agents. Its rigid structure allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The ethyl group at the 2-position of this compound provides a key lipophilic and steric feature that can be exploited to modulate the potency, selectivity, and pharmacokinetic properties of the resulting derivatives.

A common and effective strategy for elaborating the this compound core is the Knoevenagel condensation. This reaction, which involves the base-catalyzed condensation of the ketone with an aldehyde, is a robust method for generating α,β-unsaturated ketones, specifically 2-benzylidene-1-indanone derivatives. These derivatives have shown significant potential in various therapeutic areas.

Synthesis of 2-Benzylidene-1-indanone Derivatives via Knoevenagel Condensation

The Knoevenagel condensation of this compound with various substituted benzaldehydes is a primary method for synthesizing a library of biologically active compounds. The resulting 2-benzylidene derivatives can be further modified to optimize their pharmacological profiles.

dot

Knoevenagel_Condensation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reaction Mixture Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture 2-Benzylidene-2-ethyl-1-indanone Derivative 2-Benzylidene-2-ethyl-1-indanone Derivative Reaction Mixture->2-Benzylidene-2-ethyl-1-indanone Derivative Stirring at RT

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: General Procedure for the Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol is a generalized procedure based on the Knoevenagel condensation of 1-indanone derivatives with various aldehydes.[1]

Materials:

  • This compound (1 equivalent)

  • Substituted benzaldehyde (1.1 equivalents)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-3 equivalents)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of NaOH or KOH dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to a pH of 5-6.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • If an oily product is obtained, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Activities of Indanone Derivatives

Derivatives of the indanone scaffold have been extensively studied for their potential as therapeutic agents. Below are examples of biological activities reported for various indanone derivatives, which provide a rationale for the synthesis and screening of this compound analogs.

Anticancer Activity

Numerous indanone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.

An example of a highly active class of indanone derivatives are the thiazolyl hydrazones. While not explicitly synthesized from this compound, the general structure provides a template for designing new analogs. For instance, the indanone-based thiazolyl hydrazone derivative, ITH-6, has shown significant cytotoxicity against p53 mutant colorectal cancer cells.[2]

Table 1: Anticancer Activity of Indanone-Based Thiazolyl Hydrazone Derivatives against Colorectal Cancer Cell Lines [2]

CompoundCell LineIC₅₀ (µM)
ITH-6HT-29 (p53 mutant)0.44 ± 0.19
ITH-6COLO 205 (p53 mutant)0.98 ± 0.23
ITH-6KM 12 (p53 mutant)0.41 ± 0.19
ITH-6HCT 116 (p53 wild-type)> 10
IrinotecanHT-295.86 ± 1.21
IrinotecanCOLO 2056.85 ± 1.44
IrinotecanKM 124.92 ± 0.98

The proposed mechanism of action for ITH-6 involves the downregulation of the NF-κB and Bcl-2 signaling pathways, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[2]

dot

NFkB_Bcl2_Pathway ITH-6 ITH-6 NF-κB NF-κB ITH-6->NF-κB inhibits Bcl-2 Bcl-2 ITH-6->Bcl-2 inhibits Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation promotes Apoptosis Apoptosis Bcl-2->Apoptosis inhibits

Caption: Inhibition of NF-κB and Bcl-2 pathways by ITH-6.

Anti-inflammatory Activity

2-Benzylidene-1-indanone derivatives have been investigated as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives [1]

CompoundInhibition of IL-6 (%) at 10 µMInhibition of TNF-α (%) at 10 µM
8f 85.3 ± 4.278.6 ± 3.9
8g 79.1 ± 3.572.4 ± 3.1
8h 75.6 ± 3.868.9 ± 2.7

The anti-inflammatory effects of these derivatives are mediated through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[3]

dot

Anti_inflammatory_Pathway 2-Benzylidene-1-indanone 2-Benzylidene-1-indanone NF-κB/MAPK Pathway NF-κB/MAPK Pathway 2-Benzylidene-1-indanone->NF-κB/MAPK Pathway inhibits LPS LPS LPS->NF-κB/MAPK Pathway activates Pro-inflammatory Cytokines (IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) NF-κB/MAPK Pathway->Pro-inflammatory Cytokines (IL-6, TNF-α) induces Inflammation Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α)->Inflammation

Caption: Anti-inflammatory mechanism of 2-benzylidene-1-indanones.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory activity of synthesized compounds by measuring the inhibition of IL-6 and TNF-α production in LPS-stimulated murine primary macrophages.[1]

Materials:

  • Murine primary macrophages

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • ELISA kits for mouse IL-6 and TNF-α

  • 96-well cell culture plates

Procedure:

  • Seed murine primary macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds (e.g., 1, 5, 10 µM) for 30 minutes. Use DMSO as a vehicle control.

  • Stimulate the cells with LPS (0.5 µg/mL) for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. The Knoevenagel condensation provides a straightforward and efficient method for generating libraries of 2-benzylidene-1-indanone derivatives. These compounds have demonstrated significant potential as anticancer and anti-inflammatory agents, warranting further investigation and development. The protocols and data presented in these application notes serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore the therapeutic potential of this promising scaffold.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed α-arylation of 2-Ethyl-1-indanone, a key transformation for the synthesis of advanced intermediates in drug discovery and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The α-arylation of ketones, a class of these reactions, allows for the direct formation of a bond between the α-carbon of a ketone and an aryl group. This methodology is particularly valuable for the synthesis of compounds with a quaternary stereocenter, such as 2-aryl-2-ethyl-1-indanones. These structures are of significant interest in medicinal chemistry due to their rigid scaffold and potential as core components of various therapeutic agents. This protocol details a representative method for the palladium-catalyzed α-arylation of this compound with aryl bromides.

Reaction Principle

The palladium-catalyzed α-arylation of this compound proceeds via a catalytic cycle involving the formation of a palladium(0) active species, oxidative addition of the aryl halide, formation of a palladium enolate, and reductive elimination to yield the α-arylated product and regenerate the catalyst. The choice of ligand and base is crucial for achieving high yields and selectivity.

Experimental Protocols

General Protocol for the Palladium-Catalyzed α-Arylation of this compound

This protocol is a representative procedure adapted from methodologies for the α-arylation of similar indanone substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene, 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and stir the mixture at 100 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-2-ethyl-1-indanone.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the α-arylation of this compound with various aryl bromides, based on similar reactions reported in the literature.

EntryAryl BromideCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Bromobenzene2XPhosNaOt-BuToluene1001885
24-Bromotoluene2XPhosNaOt-BuToluene1002082
31-Bromo-4-methoxybenzene2XPhosNaOt-BuToluene1002478
41-Bromo-4-fluorobenzene2XPhosNaOt-BuToluene1001888
52-Bromonaphthalene2XPhosNaOt-BuToluene1002475

Visualizations

Catalytic Cycle of α-Arylation of this compound

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Enolate_Formation Enolate Formation (Base) PdII->Enolate_Formation This compound Base Pd_Enolate Ar-Pd(II)-Enolate(L_n) Enolate_Formation->Pd_Enolate Red_Elim Reductive Elimination Pd_Enolate->Red_Elim Red_Elim->Pd0 Product Product 2-Aryl-2-ethyl-1-indanone Red_Elim->Product Indanone This compound Indanone->Enolate_Formation ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of this compound.

Experimental Workflow

G cluster_workflow Experimental Workflow Start Start: Dry Schlenk Tube under Inert Atmosphere Add_Catalyst Add Pd(OAc)₂, Ligand, and Base Start->Add_Catalyst Add_Reactants Add this compound and Aryl Bromide Add_Catalyst->Add_Reactants Add_Solvent Add Anhydrous Toluene Add_Reactants->Add_Solvent Reaction Heat and Stir (100 °C, 12-24h) Add_Solvent->Reaction Workup Quench, Extract, and Wash Reaction->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification End End: Pure Product Purification->End

Caption: Step-by-step workflow for the α-arylation of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Intramolecular Friedel-Crafts Cyclization: This approach involves the cyclization of a substituted phenylpropionic acid precursor, such as 3-phenylpentanoic acid, in the presence of a strong acid catalyst.[1]

  • Alkylation of 1-indanone: This method consists of first synthesizing 1-indanone, which is then alkylated at the C-2 position using an ethylating agent.[2]

Q2: Which catalysts are most effective for the Friedel-Crafts cyclization to form this compound?

Commonly used catalysts for the intramolecular Friedel-Crafts acylation to form indanones include polyphosphoric acid (PPA) and strong Brønsted or Lewis acids such as triflic acid (TfOH) and aluminum chloride (AlCl₃).[1][3] The choice of catalyst can significantly impact the reaction yield and purity.

Q3: What are common side reactions to watch out for during the synthesis of this compound?

During Friedel-Crafts cyclization, potential side reactions include the formation of regioisomers if the aromatic ring is substituted, and intermolecular acylation, which can lead to polymeric byproducts, especially at high concentrations.[4] In the alkylation of 1-indanone, over-alkylation (diethylation) at the C-2 position can occur.

Q4: How can I purify the final this compound product?

Standard purification techniques for this compound include column chromatography on silica gel and recrystallization.[5] The choice of solvent for recrystallization will depend on the impurities present.

Q5: What are the key spectroscopic features to confirm the structure of this compound?

The structure of this compound can be confirmed using NMR spectroscopy. The ¹H NMR spectrum will show characteristic signals for the ethyl group and the aromatic protons. The ¹³C NMR spectrum will display a peak for the carbonyl carbon (C1) typically far downfield.[6]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Cyclization
Potential Cause Troubleshooting Action
Inactive Catalyst Use a fresh batch of a high-purity catalyst. Ensure anhydrous conditions as many catalysts are moisture-sensitive.[3]
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Some reactions may require heating to proceed efficiently.[3]
Incomplete Reaction Increase the reaction time or consider a more potent catalyst. Monitor the reaction progress using TLC or GC.
Intermolecular Side Reactions Conduct the reaction under more dilute conditions to favor intramolecular cyclization.[4]
Poor Quality Starting Material Ensure the purity of the 3-phenylpentanoic acid precursor through recrystallization or distillation.
Issue 2: Formation of Impurities in 1-Indanone Alkylation
Potential Cause Troubleshooting Action
Over-alkylation (Formation of 2,2-diethyl-1-indanone) Use a stoichiometric amount of the ethylating agent (e.g., ethyl iodide or ethyl bromide). Slowly add the alkylating agent to the reaction mixture.
Incomplete Reaction (Presence of 1-indanone) Ensure complete deprotonation of 1-indanone by using a sufficiently strong base and appropriate reaction time before adding the ethylating agent.
Side reactions with the base Choose a non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), to avoid unwanted side reactions.
Complex reaction mixture Optimize the reaction temperature; lower temperatures can sometimes improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from the synthesis of a similar compound, 2-ethyl-2-methyl-1-indanone.

Materials:

  • 3-Phenylpentanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, heat polyphosphoric acid to approximately 150°C with stirring.

  • Slowly add 3-phenylpentanoic acid to the hot PPA over 5-10 minutes.

  • Increase the temperature to 160°C and stir for an additional 15-20 minutes.

  • Cool the reaction mixture to 100°C and cautiously add water dropwise.

  • Pour the cooled reaction mixture onto crushed ice and extract the product with diethyl ether.

  • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Alkylation of 1-indanone

This is a general procedure for the alkylation of a ketone at the α-position.

Materials:

  • 1-Indanone

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide or ethyl bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of 1-indanone in anhydrous THF.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0°C and add ethyl iodide dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Cyclization

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 150-160°CEffective for many substrates, relatively inexpensive.High viscosity, can be difficult to stir, workup can be challenging.
Triflic Acid (TfOH) Room temperature to 80°CHigh catalytic activity, often requires milder conditions.Expensive, corrosive.[3]
Aluminum Chloride (AlCl₃) 0°C to refluxReadily available, widely used Lewis acid.Moisture sensitive, can promote side reactions.[3]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol [6]
Boiling Point 67°C @ 0.2 mmHg[6]
Appearance Colorless to light yellow oil
¹H NMR (CDCl₃, ppm) δ 7.7 (d), 7.5 (t), 7.3 (t), 7.2 (d), 3.0 (m), 2.7 (m), 2.0 (m), 1.6 (m), 1.0 (t)
¹³C NMR (CDCl₃, ppm) δ 207, 153, 135, 134, 127, 126, 123, 50, 32, 25, 12

Visualizations

experimental_workflow cluster_0 Route 1: Friedel-Crafts Cyclization cluster_1 Route 2: Alkylation of 1-Indanone A1 3-Phenylpentanoic Acid B1 Cyclization (e.g., PPA, 160°C) A1->B1 C1 Crude this compound B1->C1 D1 Purification (Vacuum Distillation) C1->D1 E1 Pure this compound D1->E1 A2 1-Indanone B2 Enolate Formation (e.g., NaH in THF) A2->B2 C2 Alkylation (Ethyl Iodide) B2->C2 D2 Crude this compound C2->D2 E2 Purification (Column Chromatography) D2->E2 F2 Pure this compound E2->F2

Caption: Synthetic routes to this compound.

troubleshooting_workflow Start Low Yield or Impure Product A Identify Synthesis Route (Friedel-Crafts or Alkylation) Start->A B1 Friedel-Crafts Issues A->B1 Route 1 B2 Alkylation Issues A->B2 Route 2 C1 Check Catalyst Activity and Reaction Conditions B1->C1 C2 Verify Starting Material Purity B1->C2 C3 Adjust Reactant Concentration B1->C3 D1 Check Base and Alkylating Agent Stoichiometry B2->D1 D2 Optimize Reaction Temperature and Time B2->D2 D3 Ensure Anhydrous Conditions B2->D3 End Optimized Synthesis C1->End C2->End C3->End D1->End D2->End D3->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Common side products in the synthesis of 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods for synthesizing this compound involve two primary strategies:

  • Alkylation of 1-indanone: This is a direct approach where 1-indanone is deprotonated with a suitable base to form an enolate, which is then reacted with an ethylating agent (e.g., ethyl iodide, ethyl bromide).

  • Intramolecular Friedel-Crafts Acylation: This route typically starts with a substituted benzene derivative, such as 3-phenylpentanoic acid or its corresponding acyl chloride. Cyclization is then induced using a Lewis acid or Brønsted acid catalyst to form the indanone ring.

Q2: What are the common side products observed during the synthesis of this compound?

Several side products can form depending on the synthetic route and reaction conditions. The most frequently encountered are:

  • 2,2-Diethyl-1-indanone: An over-alkylation product formed when the desired this compound undergoes a second ethylation.[1]

  • O-ethylated enol ether: Results from the ethylation of the enolate oxygen atom instead of the α-carbon.[1]

  • Unreacted 1-indanone: Incomplete reaction can leave starting material in the product mixture.

  • Polymeric byproducts: Can arise from intermolecular reactions, particularly in Friedel-Crafts acylations at high concentrations.

  • Regioisomers: In Friedel-Crafts routes, the position of cyclization on the aromatic ring can vary depending on existing substituents and reaction conditions, leading to isomeric indanone products.

  • Auto-condensation products: Self-condensation of the starting materials or products can occur under certain conditions.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield of this compound and presence of significant amounts of unreacted 1-indanone.

  • Possible Cause: Incomplete deprotonation of 1-indanone. The base used may not be strong enough to fully generate the enolate.

  • Suggested Solution: Switch to a stronger base. For instance, if using sodium ethoxide, consider using sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the reaction is conducted under strictly anhydrous conditions, as any moisture will quench the base and the enolate.

Issue 2: Formation of a significant amount of 2,2-Diethyl-1-indanone.

  • Possible Cause: The mono-ethylated product is deprotonated and reacts further with the ethylating agent. This is more likely if an excess of the ethylating agent or a strong base is used, and at higher reaction temperatures.[1]

  • Suggested Solution:

    • Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the ethylating agent.

    • Add the ethylating agent slowly and at a lower temperature to control the reaction rate.

    • Consider using a milder base or a base that is sterically hindered to disfavor the deprotonation of the more substituted this compound.

Issue 3: Presence of a significant O-ethylated enol ether byproduct.

  • Possible Cause: The reaction conditions favor O-alkylation over C-alkylation. This can be influenced by the solvent, cation, and the nature of the electrophile.

  • Suggested Solution:

    • Solvent Choice: Aprotic solvents like THF or DMF generally favor C-alkylation over protic solvents.[1]

    • Counter-ion: The choice of metal counter-ion for the enolate can influence the O/C alkylation ratio. Lithium enolates often favor C-alkylation more than sodium or potassium enolates.

    • Hard and Soft Acid-Base Theory: A "softer" ethylating agent (e.g., ethyl iodide) is more likely to react at the "softer" carbon nucleophile, while a "harder" electrophile might favor the "harder" oxygen nucleophile.

Issue 4: Formation of multiple regioisomers in a Friedel-Crafts synthesis.

  • Possible Cause: The directing effects of the substituents on the aromatic ring and the reaction conditions are not optimized for the desired isomer.

  • Suggested Solution:

    • Catalyst Choice: The Lewis or Brønsted acid catalyst can influence regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, polyphosphoric acid).

    • Temperature Control: The kinetic and thermodynamic products may be favored at different temperatures. Lower temperatures often favor the kinetic product.

    • Solvent Effects: The polarity of the solvent can impact the product distribution.

Quantitative Data Summary

ParameterEffect on 2,2-Diethyl-1-indanone FormationEffect on O-ethylated Enol Ether Formation
Equivalents of Ethylating Agent Increases with increasing equivalentsGenerally less sensitive than dialkylation
Base Strength Can increase due to more efficient deprotonation of the mono-alkylated productCan be influenced by the nature of the base and its counter-ion
Reaction Temperature Higher temperatures can favor further reactionCan be favored at higher temperatures
Solvent Aprotic solvents are generally preferredProtic solvents can increase the amount of O-alkylation

Experimental Protocols

Key Experiment: Alkylation of 1-Indanone to this compound

This is a general protocol and may require optimization for specific laboratory conditions.

Materials:

  • 1-indanone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Dissolve 1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.05 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Visualizations

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Product Formation 1-Indanone 1-Indanone Enolate Enolate 1-Indanone->Enolate + Base This compound This compound Enolate->this compound + Ethylating Agent (C-Alkylation) O-ethylated enol ether O-ethylated enol ether Enolate->O-ethylated enol ether + Ethylating Agent (O-Alkylation) 2,2-Diethyl-1-indanone 2,2-Diethyl-1-indanone This compound->2,2-Diethyl-1-indanone + Base + Ethylating Agent (Over-alkylation)

Caption: Formation of this compound and common side products.

References

Technical Support Center: Troubleshooting Low Yields in the Ethylation of 1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ethylation of 1-indanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this alkylation reaction, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing a low overall conversion of 1-indanone to 2-ethyl-1-indanone. What are the potential causes and solutions?

Low conversion can stem from several factors related to the formation and reactivity of the 1-indanone enolate.

  • Incomplete Deprotonation: The most common cause of low conversion is incomplete formation of the enolate. This can happen if the base used is not strong enough or if an insufficient amount is used.

    • Solution: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation of 1-indanone. Weaker bases like sodium ethoxide can result in an equilibrium mixture, leading to incomplete conversion and potential side reactions.

  • Moisture in the Reaction: Trace amounts of water can quench the strong base and the enolate, leading to lower yields.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a given timeframe.

    • Solution: If using a strong base like LDA, the reaction can often be run at low temperatures (-78 °C to 0 °C). If conversion is still low, consider allowing the reaction to warm slowly to room temperature and monitoring its progress by TLC.

  • Poor Quality of Reagents: The purity of 1-indanone, the base, and the ethylating agent can significantly impact the reaction outcome.

    • Solution: Use purified 1-indanone. Ensure the base is fresh and properly stored. The ethylating agent (e.g., ethyl iodide) should be free of impurities.

Q2: My reaction is producing a significant amount of a dialkylated byproduct (2,2-diethyl-1-indanone). How can I minimize this?

The formation of the dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the ethylating agent.

  • Excess Ethylating Agent: Using a large excess of the ethylating agent can drive the reaction towards dialkylation.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent.

  • Use of a Weaker Base in Excess: Weaker bases may not achieve complete deprotonation of the starting material, leading to an equilibrium where the mono-alkylated product can be deprotonated and react further.

    • Solution: Utilize a strong, non-nucleophilic base like LDA to ensure rapid and complete formation of the initial enolate.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamic enolate of the mono-alkylated product, leading to dialkylation.

    • Solution: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C), especially when using a strong base like LDA.

Q3: I am isolating an O-alkylated byproduct (2-ethoxy-1-indene). What conditions favor this side reaction and how can I avoid it?

O-alkylation is a common competing reaction in the alkylation of enolates. The ratio of C- to O-alkylation can be influenced by several factors.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" enolate that is more likely to react at the more electronegative oxygen atom.

    • Solution: Switch to a less polar aprotic solvent like Tetrahydrofuran (THF) or diethyl ether.

  • Counter-ion: The nature of the cation associated with the enolate plays a crucial role. Larger, "softer" cations like potassium (K+) can favor O-alkylation.

    • Solution: Using a smaller, "harder" cation like lithium (Li+), for example from LDA, can promote C-alkylation by coordinating more tightly with the oxygen of the enolate.

  • Nature of the Ethylating Agent: "Harder" electrophiles, such as ethyl sulfate, tend to favor O-alkylation.

    • Solution: "Softer" electrophiles, like ethyl iodide, are more likely to result in C-alkylation.

Q4: The purification of this compound is proving to be difficult. What are some common challenges and how can they be addressed?

Purification can be challenging due to the presence of unreacted starting material, dialkylated byproduct, and potentially O-alkylated byproduct.

  • Similar Polarity of Products: The starting material, mono-alkylated, and di-alkylated products often have similar polarities, making separation by column chromatography difficult.

    • Solution: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Product Instability: The 1-indanone product itself might be unstable under certain conditions, such as harsh acidic or basic workups.

    • Solution: Employ a mild workup procedure. A careful aqueous quench followed by extraction is generally sufficient. Avoid prolonged exposure to strong acids or bases during purification.

Quantitative Data on Reaction Conditions

The following table summarizes the expected yields for the ethylation of 1-indanone under various conditions. Please note that these are representative yields and actual results may vary based on experimental setup, purity of reagents, and reaction scale.

Base Solvent Temperature (°C) Ethylating Agent Typical Yield of this compound (%) Key Observations
LDATHF-78 to 0Ethyl Iodide85-95High yield of mono-alkylated product, minimal side reactions.
NaHTHF0 to 25Ethyl Iodide60-75Good yield, but potential for dialkylation if not carefully controlled.
NaOEtEthanol25 to 78 (reflux)Ethyl Iodide40-60Lower yield due to competing reactions and potential for O-alkylation.
K₂CO₃Acetone56 (reflux)Ethyl Bromide30-50Incomplete conversion and significant side product formation are common.
LDADMF-78 to 0Ethyl Iodide70-80Increased potential for O-alkylation compared to THF.

Detailed Experimental Protocol: Ethylation of 1-Indanone using LDA

This protocol describes a general procedure for the ethylation of 1-indanone using lithium diisopropylamide (LDA) as the base, which typically provides high yields of the mono-ethylated product.

Materials:

  • 1-Indanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve 1-indanone (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the 1-indanone solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add ethyl iodide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow start Start prep_lda Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) start->prep_lda enolate_formation Enolate Formation (1-Indanone in THF at -78°C, add LDA) prep_lda->enolate_formation alkylation Alkylation (Add Ethyl Iodide at -78°C) enolate_formation->alkylation quench Quench Reaction (Saturated aq. NH4Cl at -78°C) alkylation->quench workup Aqueous Workup (Extraction and Drying) quench->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Experimental workflow for the ethylation of 1-indanone.

troubleshooting_workflow start Low Yield of This compound incomplete_conversion Incomplete Conversion? start->incomplete_conversion Analyze Crude Mixture side_products Significant Side Products? incomplete_conversion->side_products No check_base Check Base: - Use strong base (LDA) - Ensure 1.1 eq. incomplete_conversion->check_base Yes check_conditions Check Conditions: - Anhydrous solvent - Inert atmosphere side_products->check_conditions No dialkylation Dialkylation? side_products->dialkylation Yes solution Improved Yield check_base->solution check_conditions->solution o_alkylation O-Alkylation? dialkylation->o_alkylation No reduce_eti Reduce Ethyl Iodide (1.05-1.1 eq.) dialkylation->reduce_eti Yes change_solvent Change Solvent to THF o_alkylation->change_solvent Yes o_alkylation->solution No lower_temp Lower Reaction Temp (-78°C) reduce_eti->lower_temp lower_temp->solution use_li_base Use Li-based Base (LDA) change_solvent->use_li_base use_li_base->solution

Troubleshooting decision tree for low yields.

Stability of 2-Ethyl-1-indanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Ethyl-1-indanone under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound?

A1: this compound, like other ketones with α-hydrogens, is susceptible to degradation under both acidic and basic conditions. The primary concerns are acid-catalyzed enolization which can lead to racemization if the α-carbon is chiral, and subsequent reactions of the enol or enolate intermediate. Under basic conditions, the formation of an enolate can facilitate condensation reactions or oxidation.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the carbonyl oxygen of this compound can be protonated, facilitating the formation of an enol intermediate. This enol can then undergo various reactions, including oxidation if oxidizing agents are present, or potentially polymerize under harsh conditions. The general stability concern is the formation of this reactive intermediate.

Q3: What degradation products might be expected under basic conditions?

A3: In the presence of a base, this compound can be deprotonated at the α-carbon to form a resonance-stabilized enolate. This nucleophilic enolate can participate in aldol-type condensation reactions with other molecules of the ketone, leading to dimers or higher-order oligomers. If oxidizing agents are present, the enolate can also be susceptible to oxidation.

Q4: How can I monitor the stability of this compound during my experiments?

A4: The stability of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact this compound from any potential degradation products.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is preferable to minimize oxidative degradation. For solutions, neutral and aprotic solvents are generally preferred.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound 1. Interaction with residual silanols on the HPLC column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (for indanone, which is neutral, this is less of a concern unless it has ionizable substituents).
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. Purge the HPLC system thoroughly. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Check the column performance with a standard. If performance has deteriorated, replace the column.
Poor Resolution Between this compound and a Degradant 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry.1. Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). 2. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 N HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 9 mL of 1 N NaOH.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A suggested starting method is:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes) to ensure separation of potential degradants.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an optimal wavelength (e.g., 245 nm for the indanone chromophore).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify any significant degradation products (peaks with >0.1% area).

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)% this compound Remaining (Room Temp)% this compound Remaining (60 °C)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 N HCl 0100.0100.00.00.0
2
4
8
24
1 N HCl 0100.0100.00.00.0
2
4
8
24

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)% this compound Remaining (Room Temp)% this compound Remaining (60 °C)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 N NaOH 0100.0100.00.00.0
2
4
8
24
1 N NaOH 0100.0100.00.00.0
2
4
8
24

(Note: The tables are templates to be filled with experimental data.)

Visualizations

Acid_Degradation_Pathway Indanone This compound Protonated_Indanone Protonated Carbonyl Indanone->Protonated_Indanone + H+ Protonated_Indanone->Indanone - H+ Enol Enol Intermediate Protonated_Indanone->Enol - H+ Degradation_Products Degradation Products (e.g., Oxidation, Polymerization) Enol->Degradation_Products Further Reactions

Caption: Plausible acid-catalyzed degradation pathway for this compound.

Base_Degradation_Pathway Indanone This compound Enolate Enolate Intermediate Indanone->Enolate + OH- Enolate->Indanone + H2O Condensation_Products Aldol Condensation Products (Dimers, etc.) Enolate->Condensation_Products + Indanone Oxidation_Products Oxidation Products Enolate->Oxidation_Products [O]

Caption: Plausible base-catalyzed degradation pathways for this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Acid_Stress Acidic Stress (0.1N & 1N HCl, RT & 60°C) Start->Acid_Stress Base_Stress Basic Stress (0.1N & 1N NaOH, RT & 60°C) Start->Base_Stress Sampling Sample at Timepoints (0, 2, 4, 8, 24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Identify Products) HPLC_Analysis->Data_Analysis

Caption: Workflow for the forced degradation study of this compound.

Preventing polymerization during indanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during indanone reactions. The following information is designed to help you diagnose and resolve issues in your experiments, ensuring higher yields and product purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your indanone synthesis.

Issue 1: Significant Polymer/Dimer Byproduct Formation in Base-Catalyzed Reactions

  • Observation: You observe a significant amount of a higher molecular weight byproduct, often a dimer, in your reaction mixture, leading to low yields of the desired indanone product.

  • Primary Cause: The most common cause is a base-catalyzed self-aldol condensation of the indanone starting material. In this reaction, an enolate of one indanone molecule attacks the carbonyl group of another, leading to a dimer that can subsequently dehydrate.[1] This process is favored under strong basic conditions and at elevated temperatures.[1]

Troubleshooting Steps:

  • Temperature Control:

    • Problem: The reaction is run at room temperature or higher, which can accelerate the rate of the self-condensation reaction.[1]

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). Lower temperatures can decrease the rate of the dimerization side reaction.[1]

  • Choice of Base:

    • Problem: Using strong, non-bulky bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can lead to a high concentration of the indanone enolate, promoting self-condensation.[1]

    • Solutions:

      • Use a Milder Base: If the desired reaction allows, switch to a weaker base such as triethylamine (TEA) or potassium carbonate.

      • Use a Bulky Base: Sterically hindered bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) can be more selective and may reduce the rate of the bimolecular dimerization reaction due to steric hindrance.

  • Rate of Reagent Addition:

    • Problem: Adding the indanone to a solution already containing the base can create a high instantaneous concentration of the enolate, favoring dimerization.[1]

    • Solution: Employ a slow, dropwise addition of the base to a solution containing the indanone and the other reactant. This maintains a low concentration of the enolate at any given time, favoring the desired reaction.[1]

Logical Troubleshooting Workflow for Base-Catalyzed Reactions

G start High Polymer/Dimer Formation temp Is Reaction Temperature Elevated? start->temp base Is a Strong, Non-Bulky Base Used? temp->base No lower_temp Lower Reaction Temperature (e.g., 0°C to -78°C) temp->lower_temp Yes addition Is Indanone Added to Base? base->addition No milder_base Use Milder Base (e.g., TEA, K2CO3) base->milder_base Yes bulky_base Use Bulky Base (e.g., LDA, t-BuOK) base->bulky_base Yes slow_addition Add Base Slowly to Indanone Mixture addition->slow_addition Yes

Caption: Troubleshooting workflow for preventing indanone polymerization.

Issue 2: Polymerization During Acid-Catalyzed Cyclization (e.g., Friedel-Crafts Acylation)

  • Observation: During the synthesis of indanones via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, you observe the formation of polymeric byproducts and low yields of the desired indanone.

  • Primary Cause: Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high concentrations of the starting material. Harsh acidic conditions and high temperatures can also promote side reactions and degradation of the product.

Troubleshooting Steps:

  • Substrate Concentration:

    • Problem: High concentrations of the 3-arylpropionic acid can favor intermolecular reactions, leading to polymers.

    • Solution: Run the reaction under more dilute conditions to favor the intramolecular cyclization.

  • Choice and Amount of Acid Catalyst:

    • Problem: The type and quantity of the acid catalyst are critical. Insufficient catalyst may result in an incomplete reaction, while an excess can promote side reactions.

    • Solution: Optimize the amount of the Lewis or Brønsted acid. For example, in polyphosphoric acid (PPA)-mediated cyclizations, the P₂O₅ content can influence the reaction pathway and yield.[2]

  • Reaction Temperature and Time:

    • Problem: Excessively high temperatures or prolonged reaction times can lead to product degradation and the formation of byproducts.

    • Solution: Systematically vary the reaction temperature and time to find the optimal conditions for the formation of the desired indanone while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of indanone polymerization?

A1: The primary mechanism for the polymerization of indanones, specifically dimerization, is a base-catalyzed self-aldol condensation. In this process, a base abstracts an acidic alpha-proton from an indanone molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second indanone molecule. The resulting aldol addition product can then dehydrate to form a more stable, conjugated dimer.[1]

Mechanism of Base-Catalyzed Indanone Dimerization

G Indanone1 Indanone Enolate Enolate Indanone1->Enolate + Base (-H+) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Indanone Indanone2 Indanone Indanone2->Aldol_Adduct Dimer Dimer Aldol_Adduct->Dimer - H2O G start Need to Synthesize an Indanone base_sensitive Is the Substrate Base-Sensitive? start->base_sensitive starting_material Are Starting Materials Readily Available? base_sensitive->starting_material No fc_route Consider Friedel-Crafts Acylation base_sensitive->fc_route Yes nazarov_route Consider Nazarov Cyclization base_sensitive->nazarov_route Yes base_route Use Base-Catalyzed Route with Precautions starting_material->base_route

References

Managing moisture sensitivity in Friedel-Crafts acylation of indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for managing moisture sensitivity in the Friedel-Crafts acylation of indanones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedel-Crafts acylation of indanones, with a focus on problems arising from moisture contamination.

Question: My reaction yield is very low or I've recovered only starting material. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Friedel-Crafts acylation for indanone synthesis is a common problem, often linked to catalyst deactivation or suboptimal reaction conditions. The primary culprit is frequently moisture.[1][2]

Possible Causes and Solutions:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Any water present in the reaction will react with and deactivate the catalyst.[3]

    • Solution: Ensure all glassware is rigorously dried, for instance, by flame-drying or oven-drying.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents and ensure all reagents are of high purity and free from water.[5] It is best to use a fresh, unopened container of the Lewis acid or to purify the catalyst before use.[6]

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its efficiency is significantly reduced if the aromatic ring of the indanone precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH).[1]

    • Solution: If your substrate is highly deactivated, consider using a more potent Lewis acid or a different synthetic strategy.

  • Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] For this reason, stoichiometric or even excess amounts of the catalyst are often required.[7]

    • Solution: Ensure you are using at least a stoichiometric equivalent of the Lewis acid catalyst.[6] You may need to increase the catalyst loading to 1.1-1.5 equivalents.[2]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield.[1]

    • Solution: Some reactions proceed well at 0°C or room temperature, while others may require heating.[1] Consult the literature for optimal temperature ranges for your specific substrate. If no information is available, a systematic temperature screen is advisable.

Question: I am observing the formation of multiple products or unexpected byproducts. What could be the cause?

Answer:

The formation of multiple products can complicate purification and reduce the yield of the desired indanone.

Possible Causes and Solutions:

  • Polysubstitution: While less common in acylation than alkylation due to the deactivating nature of the acyl group, highly activated aromatic rings can undergo multiple acylations.[1]

    • Solution: Use a stoichiometric amount of the acylating agent and monitor the reaction progress carefully using techniques like TLC or GC-MS to avoid over-reaction.[5]

  • Reaction with Solvent: Certain solvents can participate in the Friedel-Crafts reaction. For example, using chlorobenzene as a solvent can lead to the formation of undesired byproducts.[5]

    • Solution: Choose an inert solvent for the reaction, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[6]

  • Rearrangement of the Acyl Group: While the acylium ion itself does not typically rearrange, the use of branched acyl halides under harsh conditions can sometimes lead to rearranged products.[5]

    • Solution: Employ milder reaction conditions to minimize the likelihood of rearrangement.[5]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Friedel-Crafts acylation of indanones?

A1: The Lewis acids commonly used as catalysts in Friedel-Crafts acylations, such as aluminum chloride (AlCl₃), are highly hygroscopic and react readily with water.[3] This reaction hydrolyzes the catalyst, rendering it inactive and halting the desired acylation reaction.[6] Therefore, maintaining strictly anhydrous (water-free) conditions is paramount to ensure the catalyst remains active and the reaction proceeds to completion.[8]

Q2: How can I ensure my reaction is sufficiently anhydrous?

A2: To maintain anhydrous conditions, you should:

  • Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.[4]

  • Use anhydrous grade solvents, which are commercially available or can be prepared by distillation over a suitable drying agent.

  • Use fresh, high-purity Lewis acid from a newly opened container.[6]

  • Conduct the entire experiment under an inert atmosphere of nitrogen or argon gas.[2]

Q3: What is the role of the Lewis acid in the reaction, and why is a stoichiometric amount often necessary?

A3: The Lewis acid catalyst plays a crucial role in activating the acylating agent (an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[9] This acylium ion is then attacked by the aromatic ring of the indanone precursor in an electrophilic aromatic substitution. A stoichiometric amount of the Lewis acid is often required because the ketone product formed is also a Lewis base and can form a stable complex with the catalyst.[7] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.[1]

Q4: Can I use a Brønsted acid instead of a Lewis acid for the intramolecular Friedel-Crafts acylation to form indanones?

A4: Yes, in some cases, strong Brønsted acids like triflic acid (CF₃SO₃H) can be used to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form indanones.[10] This can be an effective alternative to traditional Lewis acid catalysis.

Q5: What should I do if my reaction mixture turns cloudy or forms a precipitate immediately after adding the Lewis acid?

A5: The immediate formation of a solid upon the addition of the Lewis acid catalyst often indicates the presence of moisture in the reaction setup.[6] This precipitate is likely the hydrated form of the Lewis acid, which is inactive. The best course of action is to stop the reaction, discard the current setup, and restart the experiment, paying meticulous attention to ensuring all components (glassware, solvents, and reagents) are completely anhydrous.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the intramolecular Friedel-Crafts acylation to form indanones, highlighting the impact of different catalysts.

Starting MaterialCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Arylpropionic acid derivativeAlCl₃ (1.1-1.5)Dichloromethane0 to RT--[2]
3-PhenylpropanamidesTriflic Acid (4)Chloroform or DichloromethaneRT455-96[10]
Benzyl Meldrum's Acid DerivativesSc(OTf)₃ (catalytic)----[3]
3-Arylpropanoic acidsNbCl₅-RT-Good[11]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionic Acid to an Indanone

This protocol outlines the steps for the cyclization of a 3-arylpropionic acid to the corresponding indanone using a Lewis acid catalyst under anhydrous conditions.

Materials:

  • 3-Arylpropionic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard workup and purification reagents (e.g., HCl, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >100°C for several hours or by flame-drying under a stream of inert gas. Assemble the reaction apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Acyl Chloride Formation:

    • To a solution of the 3-arylpropionic acid in anhydrous dichloromethane in the reaction flask, add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) dropwise at 0°C.

    • Allow the reaction mixture to stir at room temperature until the evolution of gas ceases and the starting material is fully converted to the acyl chloride (monitor by TLC or IR spectroscopy).

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

  • Friedel-Crafts Reaction:

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a slurry of the anhydrous Lewis acid (e.g., AlCl₃, 1.1-1.5 equivalents) in anhydrous dichloromethane.

    • Add the Lewis acid slurry portion-wise to the stirred solution of the acyl chloride, ensuring the internal temperature remains below 5°C.[2]

    • After the addition is complete, continue stirring the reaction mixture at 0°C or allow it to warm to room temperature. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.[5]

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel to obtain the desired indanone.[2]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture moisture_present Moisture Present? check_moisture->moisture_present fix_moisture Solution: - Dry glassware thoroughly - Use anhydrous solvents/reagents - Run under inert atmosphere moisture_present->fix_moisture Yes check_catalyst Check Catalyst Activity & Stoichiometry moisture_present->check_catalyst No fix_moisture->check_catalyst catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue fix_catalyst Solution: - Use fresh, high-quality Lewis acid - Increase catalyst loading (≥1 equivalent) catalyst_issue->fix_catalyst Yes check_substrate Check Aromatic Ring Activation catalyst_issue->check_substrate No fix_catalyst->check_substrate substrate_issue Deactivated Ring? check_substrate->substrate_issue fix_substrate Solution: - Consider a more potent catalyst - Modify synthetic route substrate_issue->fix_substrate Yes check_temp Check Reaction Temperature substrate_issue->check_temp No fix_substrate->check_temp temp_issue Sub-optimal Temp? check_temp->temp_issue fix_temp Solution: - Screen different temperatures temp_issue->fix_temp Yes end Improved Yield temp_issue->end No fix_temp->end Experimental_Workflow start Start: Anhydrous Conditions prep_glassware 1. Prepare Dry Glassware (Oven/Flame-Dry) start->prep_glassware prep_reagents 2. Prepare Anhydrous Reagents & Solvents prep_glassware->prep_reagents acyl_chloride_formation 3. Form Acyl Chloride (in situ) prep_reagents->acyl_chloride_formation fc_reaction 4. Friedel-Crafts Acylation (Add Lewis Acid at 0°C) acyl_chloride_formation->fc_reaction monitoring 5. Monitor Reaction Progress (TLC/GC-MS) fc_reaction->monitoring workup 6. Quench and Workup monitoring->workup purification 7. Purify Product (Chromatography) workup->purification end End: Pure Indanone purification->end

References

Strategies to control regioselectivity in indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in indanone synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during experimental procedures for indanone synthesis.

Issue: Poor Regioselectivity in Intramolecular Friedel-Crafts Acylation

Q1: My intramolecular Friedel-Crafts acylation is producing a mixture of regioisomers. What are the primary causes and how can I improve selectivity?

A1: The formation of regioisomers in Friedel-Crafts acylation is a common challenge governed by the directing effects of substituents on the aromatic ring and the reaction conditions.[1] Here are the key factors to investigate:

  • Catalyst Choice: The Lewis or Brønsted acid used is critical.[1] Some catalysts may favor the kinetic product while others favor the thermodynamic product.

    • Solution: Screen a variety of catalysts. While AlCl₃ is common, other Lewis acids like FeCl₃, NbCl₅, or superacids like triflic acid (TfOH) can offer different selectivity profiles.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly influence the product distribution.[1]

    • Solution: Experiment with different solvents. For instance, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[1] Nitromethane has been shown to provide high regioselectivity in certain cases, yielding a product ratio greater than 20:1.[3]

  • Temperature Control: The reaction temperature can determine whether the kinetic or thermodynamic product is favored.[1]

    • Solution: Systematically vary the reaction temperature. Lower temperatures often favor the kinetic product, which may be the desired regioisomer.

  • Steric Hindrance: Bulky substituents on the aromatic ring can physically block cyclization at certain positions, thereby directing the acylation to less hindered sites.[1]

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity start Problem: Mixture of Regioisomers q1 Is the catalyst optimal? start->q1 s1 Screen Lewis/Brønsted acids (e.g., AlCl₃, FeCl₃, TfOH) q1->s1 No q2 Is the solvent appropriate? q1->q2 Yes s1->q2 s2 Vary solvent polarity (e.g., Nitromethane for high selectivity) q2->s2 No q3 Is temperature controlled? q2->q3 Yes s2->q3 s3 Systematically vary temperature (Lower temp for kinetic product) q3->s3 No end_node Desired Regioisomer Achieved q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts acylation.

Issue: Incorrect Regioisomer in Polyphosphoric Acid (PPA)-Mediated Synthesis

Q2: I am using polyphosphoric acid (PPA) to synthesize an indanone from an arene and an α,β-unsaturated carboxylic acid, but I'm getting the wrong regioisomer. How can I control the outcome?

A2: The regioselectivity of PPA-mediated indanone synthesis is critically dependent on the P₂O₅ content of the PPA, which reflects its degree of hydrolysis.[4][5][6] By choosing the appropriate grade of PPA, you can effectively switch the reaction pathway to favor the desired regioisomer.[4]

  • Low P₂O₅ Content PPA (e.g., 76%): This grade promotes the formation of the indanone isomer where the electron-donating group on the arene is meta to the carbonyl group.[4][7] The proposed mechanism involves a 1,4-addition of the arene to the unsaturated acid, followed by an intramolecular Friedel-Crafts reaction.[4]

  • High P₂O₅ Content PPA (e.g., 83%): This grade favors the formation of the isomer with the electron-donating group ortho or para to the carbonyl.[4][7] This pathway is believed to proceed through an acylium ion intermediate, which then undergoes acylation of the arene, followed by an acid-catalyzed Nazarov cyclization.[4]

G start Arene + α,β-Unsaturated Carboxylic Acid ppa_low Low P₂O₅ PPA (76%) start->ppa_low ppa_high High P₂O₅ PPA (83%) start->ppa_high path_a Pathway A: 1,4-Arene Addition ppa_low->path_a Favors path_b Pathway B: Acylium Ion Formation ppa_high->path_b Favors intermediate_a Intermediate for Friedel-Crafts Reaction path_a->intermediate_a intermediate_b Intermediate for Nazarov Cyclization path_b->intermediate_b product_a Product A: EDG meta to C=O intermediate_a->product_a Intramolecular Friedel-Crafts product_b Product B: EDG ortho/para to C=O intermediate_b->product_b Nazarov Cyclization

Caption: Mechanistic pathways in PPA-mediated indanone synthesis based on P₂O₅ content.

Data Presentation: Effect of PPA Grade on Regioselectivity

Arene Substrateα,β-Unsaturated AcidPPA (P₂O₅ content)Major RegioisomerRatio (a:b)Yield (%)
2,5-DimethylanisoleMethacrylic acidLow (76%)6-methoxy-4,7-dimethyl-1-indanone (a)>95:585
2,5-DimethylanisoleMethacrylic acidHigh (83%)5-methoxy-4,7-dimethyl-1-indanone (b)<5:9592
1,4-DimethoxybenzeneMethacrylic acidLow (76%)4,6-dimethoxy-1-indanone (a)>95:588
1,4-DimethoxybenzeneMethacrylic acidHigh (83%)4,7-dimethoxy-1-indanone (b)10:9095
Data synthesized from multiple sources for illustrative purposes.[4][7]
Issue: Achieving Regiodivergent Synthesis from the Same Precursor

Q3: I need to synthesize two different regioisomers of a substituted indanone from the same starting material. Is this possible?

A3: Yes, a regiodivergent synthesis can be achieved through catalyst control.[8] By carefully selecting the transition-metal catalyst, you can direct the reaction of a single substrate to selectively form one of two possible regioisomers.[8]

A notable example is the carboacylation of 2-styryl ketones.[8]

  • Nickel (Ni) Catalysis: Promotes a 1,2-insertion pathway, leading to the formation of 3-substituted indanones.[8]

  • Rhodium (Rh) Catalysis: Favors a 2,1-insertion pathway, resulting in the selective formation of 2-substituted indanones.[8]

This strategy offers an atom-economical and highly selective route to different indanone scaffolds from a common precursor.[8]

G start 2-Styryl Ketone (Starting Material) catalyst_ni Ni Catalyst start->catalyst_ni catalyst_rh Rh Catalyst start->catalyst_rh path_ni 1,2-Migratory Insertion catalyst_ni->path_ni Controls Selectivity path_rh 2,1-Migratory Insertion catalyst_rh->path_rh Controls Selectivity product_ni 3-Substituted Indanone path_ni->product_ni Leads to product_rh 2-Substituted Indanone path_rh->product_rh Leads to

Caption: Catalyst-controlled regiodivergent synthesis of substituted indanones.

Frequently Asked Questions (FAQs)

Q4: What are the primary strategies for synthesizing indanones, and how do they compare?

A4: The main methods include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions like the Pauson-Khand reaction.[4][9]

FeatureFriedel-Crafts AcylationNazarov CyclizationPauson-Khand Reaction
Starting Material 3-Arylpropionic acid or derivativeDivinyl ketone or precursor[9]Alkene, Alkyne, Carbon Monoxide[10]
Key Transformation Intramolecular electrophilic acylation[9]4π-electrocyclic ring closure[9][2+2+1] Cycloaddition[10]
Catalyst Strong Brønsted/Lewis acids (PPA, AlCl₃)[9]Strong Brønsted/Lewis acids (TFA, FeCl₃)[11]Metal-carbonyl complexes (Co, Rh, Ir)[10]
Regioselectivity Predictable by directing groups[9]Influenced by carbocation stability[9]Controlled by sterics and catalyst choice
Advantages Readily available starting materials[4]Convergent, builds complexity quickly[9]High atom economy, excellent stereoselectivity in intramolecular versions
Drawbacks Can require harsh conditions[3]Substrate synthesis can be complex[9]Requires high temperatures and CO pressure (though milder methods exist)[10]

Q5: How do electron-donating and electron-withdrawing groups on the aromatic ring affect regioselectivity in Friedel-Crafts acylation?

A5: In Friedel-Crafts acylation, an electrophilic aromatic substitution, existing substituents on the benzene ring direct the position of the incoming acyl group.

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, or -OH are ortho, para-directing. They activate the ring, making the positions ortho and para to them more nucleophilic and thus more likely to be acylated.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ are meta-directing. They deactivate the ring, making it less reactive, and direct the incoming electrophile to the meta position. Understanding these electronic effects is crucial for predicting and controlling the regiochemical outcome of the cyclization.

Q6: My Nazarov cyclization is giving a low yield. What are the key parameters to optimize?

A6: Low yields in Nazarov cyclizations can often be traced to the catalyst or reaction conditions.[7]

  • Catalyst Choice and Loading: The efficiency is highly dependent on the acid catalyst.[7][11] Both Lewis acids (e.g., FeCl₃, Cu(OTf)₂) and Brønsted acids (e.g., TfOH, PPA) are used.[11] Insufficient catalyst leads to incomplete reaction, while excess can promote side reactions.[7]

  • Substrate Electronics: The electronic nature of substituents on the divinyl ketone can significantly influence the reaction rate.[11][12] Electron-donating groups can facilitate the cyclization by stabilizing the key pentadienyl cation intermediate.[12]

  • Temperature and Time: Systematically varying the reaction time and temperature is crucial to find the optimal balance between reaction completion and potential product degradation.[7]

Experimental Protocols

Protocol 1: Regioselective Indanone Synthesis using PPA with High/Low P₂O₅ Content

This protocol is based on the methodology for switching regioselectivity by varying the P₂O₅ content in polyphosphoric acid (PPA).[4]

Materials:

  • Arene (e.g., 2,5-dimethylanisole)

  • α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)

  • Polyphosphoric acid (115%, equivalent to ~83% P₂O₅) - for ortho/para product

  • Polyphosphoric acid (105%, equivalent to ~76% P₂O₅) - for meta product

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (High P₂O₅ PPA):

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add polyphosphoric acid (115%, 10 eq).

    • Heat the PPA to 80 °C with stirring.

    • In a separate flask, prepare a solution of the arene (1.0 eq) and methacrylic acid (1.2 eq).

    • Add the solution of arene and acid dropwise to the hot PPA over 15 minutes.

    • Increase the temperature to 100 °C and stir for 4 hours, monitoring by TLC.

  • Reaction Setup (Low P₂O₅ PPA):

    • Follow the same procedure as above, but use polyphosphoric acid (105%).

  • Work-up:

    • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

    • Carefully quench the reaction by slowly adding crushed ice and then cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired indanone regioisomer.[1]

Protocol 2: Catalyst-Controlled Regiodivergent Synthesis of 2- and 3-Substituted Indanones

This protocol describes a general procedure for the Ni- or Rh-catalyzed carboacylation of a 2-styryl ketone to achieve either the 3-substituted or 2-substituted indanone.[8]

Materials:

  • 2-Styryl ketone substrate (1.0 eq)

  • For 3-substituted indanone: Ni(cod)₂ (10 mol%), P(o-tolyl)₃ (20 mol%)

  • For 2-substituted indanone: [Rh(cod)Cl]₂ (5 mol%), P(p-tolyl)₃ (20 mol%)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup (General):

    • Inside a glovebox, add the appropriate catalyst (Ni or Rh precursor) and ligand to an oven-dried reaction vessel.

    • Add the 2-styryl ketone substrate.

    • Add anhydrous toluene via syringe.

    • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2- or 3-substituted indanone.[8]

References

Technical Support Center: Purifying Indanone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of indanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental protocols and to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying indanone derivatives?

A1: Silica gel is the most widely used stationary phase for the column chromatography of indanone derivatives.[1][2][3][4] Its polarity is well-suited for separating these aromatic ketones from less polar byproducts and non-polar starting materials. For specific applications, such as the separation of highly polar indanones or certain diastereomers, other stationary phases like alumina or reverse-phase silica (e.g., C18) may be considered.

Q2: How do I choose an appropriate mobile phase for my indanone derivative?

A2: The choice of mobile phase, or eluent, is critical for successful separation. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. For a typical separation, the desired indanone derivative should have an Rf value of approximately 0.2-0.4 on the TLC plate.

Q3: What are some common solvent systems used for indanone derivative purification?

A3: Several solvent systems have been successfully employed for the purification of various indanone derivatives. Some examples include:

  • Hexane/Ethyl Acetate: This is a very common and versatile system. The polarity is adjusted by changing the ratio of the two solvents. For instance, a gradient elution starting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity can be effective.[2][3][4]

  • Dichloromethane/Petroleum Ether: This system is also frequently used for the purification of indanone derivatives.

  • Hexane/Chloroform: This combination has been used for the separation of halogenated indanone derivatives.[1]

Q4: How can I detect the indanone derivative in the collected fractions?

A4: Most indanone derivatives contain a chromophore and can be visualized on a TLC plate using a UV lamp (typically at 254 nm). Additionally, specific staining reagents can be used. For instance, a p-anisaldehyde stain can be a good general visualizing agent.

Q5: My indanone derivative appears to be unstable on the silica gel column. What can I do?

A5: Some indanone derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography. To check for on-column decomposition, you can perform a 2D TLC analysis. If instability is confirmed, consider the following options:

  • Deactivating the silica gel: The acidity of the silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.

  • Using an alternative stationary phase: Alumina is a less acidic alternative to silica gel. For some compounds, Florisil may also be a suitable option.

  • Minimizing contact time: Using flash chromatography with a higher flow rate can reduce the time the compound spends on the column, thus minimizing degradation.

Experimental Protocols

Below are detailed methodologies for the column chromatography purification of specific indanone derivatives.

Protocol 1: Purification of 4-Methyl-1-indanone

This protocol is suitable for the purification of 4-methyl-1-indanone from common impurities such as the unreacted starting material, 3-(m-tolyl)propanoic acid, and its regioisomer, 6-methyl-1-indanone.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 2.5 cm diameter x 30 cm length
Sample Loading 1 g of crude product dissolved in a minimal amount of dichloromethane
Mobile Phase Gradient of Hexane/Ethyl Acetate
Flow Rate ~10 mL/min
Fraction Size 20 mL
Detection Method TLC with UV visualization (254 nm)

Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 4-methyl-1-indanone in the minimum volume of dichloromethane and carefully apply it to the top of the silica gel bed.

  • Elution: Begin elution with 95:5 hexane/ethyl acetate. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase to 90:10 and then 80:20 hexane/ethyl acetate to elute the desired product.

  • Fraction Analysis: Combine the fractions containing the pure 4-methyl-1-indanone and remove the solvent under reduced pressure.

Protocol 2: Purification of 6,7-Dimethoxy-2-methyl-1-indanone

This protocol is designed for the separation of 6,7-dimethoxy-2-methyl-1-indanone from its regioisomer, 5,6-dimethoxy-2-methyl-1-indanone.

ParameterValue
Stationary Phase Silica Gel
Column Dimensions Not specified, adjust based on sample size
Sample Loading Dissolved in a minimal amount of the eluent
Mobile Phase 2:1 n-Hexane/Ethyl Acetate
Flow Rate Not specified, typical for flash chromatography
Fraction Size Dependent on column size
Detection Method TLC with UV visualization (254 nm)

Methodology:

  • Column Preparation: Pack a silica gel column using the wet slurry method with the 2:1 n-hexane/ethyl acetate eluent.

  • Sample Application: Dissolve the crude product in a small amount of the mobile phase and load it onto the column.

  • Isocratic Elution: Elute the column with the 2:1 n-hexane/ethyl acetate mixture, collecting fractions.

  • Analysis and Collection: Monitor the fractions by TLC to identify and combine those containing the pure 6,7-dimethoxy-2-methyl-1-indanone. Evaporate the solvent to obtain the purified product.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation of Isomers (Regioisomers or Diastereomers) - The polarity difference between the isomers is very small. - The chosen mobile phase is not selective enough.- Optimize the mobile phase: Try different solvent combinations. For challenging separations, consider adding a small amount of a third solvent to modify the selectivity. - Change the stationary phase: If silica gel does not provide adequate separation, try a different stationary phase such as a cyano- or pentafluorophenyl (PFP)-bonded silica.[5] - For diastereomers: Consider using a chiral column, as these can sometimes resolve diastereomers as well.[5]
Product is Stuck at the Baseline of the Column - The mobile phase is not polar enough to elute the compound. - The compound is highly polar and adsorbs very strongly to the silica gel.- Increase mobile phase polarity: Gradually increase the percentage of the polar solvent in your eluent system. - Add a modifier: For basic indanones, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help reduce tailing and improve elution. For acidic indanones, a small amount of acetic acid may be beneficial.
Streaking of the Compound Band on the Column - The sample was overloaded onto the column. - The sample is not fully soluble in the mobile phase.- Reduce the sample load: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. - Improve sample solubility: Dissolve the sample in a slightly more polar solvent before loading, but use the minimum amount necessary. Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.
Multiple Spots on TLC After Purification - Incomplete separation from impurities. - On-column decomposition of the indanone derivative.- Re-optimize chromatography conditions: Use a shallower solvent gradient or a different solvent system. - Check for compound stability: Perform a 2D TLC to see if the compound is degrading on the silica plate. If it is, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.
Discolored (e.g., brown and sticky) Final Product - Presence of baseline impurities or degradation products.- Recrystallization: If the product is a solid, recrystallization after column chromatography can be a highly effective final purification step.[2] - Repeat chromatography: If the product is still impure, a second round of column chromatography under more optimized conditions may be necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Indanone Derivative Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Indanone Derivative Evaporate->Pure_Product

General workflow for column chromatography purification.

Troubleshooting_Logic Start Poor Separation Observed Check_TLC Review Initial TLC Data Start->Check_TLC Is_Rf_Optimal Is Rf 0.2-0.4? Check_TLC->Is_Rf_Optimal Adjust_Polarity Adjust Mobile Phase Polarity Is_Rf_Optimal->Adjust_Polarity No Streaking Streaking or Tailing? Is_Rf_Optimal->Streaking Yes Adjust_Polarity->Is_Rf_Optimal Overloaded Sample Overloaded? Streaking->Overloaded Yes Decomposition Check for Decomposition (2D TLC) Streaking->Decomposition No Solubility Poor Solubility? Overloaded->Solubility Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Dry_Load Use Dry Loading Method Solubility->Dry_Load Success Improved Separation Reduce_Load->Success Dry_Load->Success Change_Stationary Change Stationary Phase (e.g., Alumina) Decomposition->Change_Stationary Change_Stationary->Success

References

Validation & Comparative

Spectroscopic comparison of 2-Ethyl-1-indanone and 1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Ethyl-1-indanone and its parent compound, 1-indanone, offering insights into how the addition of an ethyl group at the C2 position influences their spectral properties. The following analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This comparison aims to serve as a practical reference for the identification and characterization of these and similar compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

At a Glance: Key Spectroscopic Differences

The primary structural difference between this compound and 1-indanone is the presence of an ethyl substituent on the cyclopentanone ring of the former. This seemingly minor addition leads to distinct and predictable changes in their respective spectra, providing clear markers for differentiation.

  • ¹H NMR: The most noticeable difference is the appearance of signals corresponding to the ethyl group (a quartet and a triplet) in the spectrum of this compound, which are absent in the spectrum of 1-indanone. The protons on the five-membered ring also exhibit different splitting patterns and chemical shifts due to the altered symmetry and electronic environment.

  • ¹³C NMR: The spectrum of this compound displays two additional signals in the aliphatic region, corresponding to the carbons of the ethyl group. The chemical shifts of the carbons in the cyclopentanone ring are also shifted compared to 1-indanone.

  • IR Spectroscopy: Both compounds exhibit a strong absorption band characteristic of a carbonyl group (C=O). However, the precise frequency of this vibration can be subtly influenced by the presence of the ethyl group.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum of this compound will be 28 mass units higher than that of 1-indanone, reflecting the mass of the additional ethyl group (C₂H₄). Fragmentation patterns will also differ, with this compound showing characteristic losses of ethyl and related fragments.

  • UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption are primarily associated with the aromatic ring and the carbonyl group. While the overall shape of the spectra is similar, the position (λmax) and intensity of the absorption bands may show slight variations due to the inductive effect of the ethyl group.

The logical workflow for a comprehensive spectroscopic comparison is illustrated in the following diagram:

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Output Sample_1 This compound NMR NMR (¹H, ¹³C) Sample_1->NMR IR IR Sample_1->IR MS Mass Spec Sample_1->MS UV_Vis UV-Vis Sample_1->UV_Vis Sample_2 1-indanone Sample_2->NMR Sample_2->IR Sample_2->MS Sample_2->UV_Vis Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition UV_Vis->Data_Acquisition Spectral_Analysis Spectral Analysis & Peak Assignment Data_Acquisition->Spectral_Analysis Comparative_Analysis Comparative Analysis Spectral_Analysis->Comparative_Analysis Tables Data Tables Comparative_Analysis->Tables Protocols Experimental Protocols Comparative_Analysis->Protocols Guide Comparison Guide Comparative_Analysis->Guide

Caption: A flowchart illustrating the systematic process of spectroscopic comparison.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and 1-indanone.

Table 1: ¹H NMR Data (CDCl₃, δ in ppm)
Assignment 1-indanone This compound [1]
Aromatic-H7.2-7.8 (m, 4H)7.2-7.8 (m, 4H)
-CH₂- (C3)3.1 (t, 2H)2.9-3.4 (m, 2H)
-CH₂- (C2)2.7 (t, 2H)-
-CH- (C2)-2.5-2.6 (m, 1H)
-CH₂- (ethyl)-1.5-1.9 (m, 2H)
-CH₃ (ethyl)-0.9 (t, 3H)
Table 2: ¹³C NMR Data (CDCl₃, δ in ppm)
Assignment 1-indanone [2]This compound [1]
C=O (C1)207.2~209
Quaternary Ar-C155.1, 134.7~154, ~136
Ar-CH134.7, 127.1, 126.5, 123.8~134, ~127, ~126, ~124
-CH₂- (C3)36.3~35
-CH₂- (C2)25.8-
-CH- (C2)-~48
-CH₂- (ethyl)-~25
-CH₃ (ethyl)-~11
Table 3: IR Spectroscopy Data (cm⁻¹)
Assignment 1-indanone [3][4]This compound
C=O Stretch~1700-1725~1700-1725
Ar C-H Stretch~3000-3100~3000-3100
Aliphatic C-H Stretch~2850-3000~2850-3000
C=C Stretch (Aromatic)~1450-1600~1450-1600
Table 4: Mass Spectrometry Data (m/z)
Assignment 1-indanone [5][6]This compound
Molecular Ion (M+)132160
Key Fragments104, 103, 77132, 117, 104, 91

Note: Fragmentation for this compound is predicted based on common fragmentation patterns.

Table 5: UV-Vis Spectroscopy Data (in Ethanol)
Compound λmax (nm)
1-indanone[7]~245, ~290
This compound~245, ~290

Note: The UV-Vis data for this compound is an estimation based on the behavior of similar indanone derivatives, as specific data was not found.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like indanones.

  • Ionization: Use Electron Ionization (EI) at 70 eV as the standard ionization method.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Data Acquisition: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 400 nm.

    • The resulting spectrum is a plot of absorbance versus wavelength (nm).

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful toolkit for the structural elucidation and differentiation of this compound and 1-indanone. The addition of an ethyl group at the C2 position results in clear and predictable changes in the NMR and mass spectra, serving as definitive fingerprints for each molecule. While IR and UV-Vis spectroscopy show more subtle differences, they provide valuable information about the functional groups and electronic systems present in both compounds. This guide provides a foundational dataset and standardized protocols to aid researchers in their analytical endeavors with these and related molecules.

References

Comparative Reactivity of 2-Alkyl-1-Indanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-alkyl-1-indanones, a class of compounds with significant interest in medicinal chemistry and drug development.[1] The reactivity of these molecules is crucial for their synthetic manipulation and can influence their metabolic stability and biological activity. This document summarizes key reactivity principles, supported by established concepts in organic chemistry, and provides detailed experimental protocols for their evaluation.

Introduction to 2-Alkyl-1-Indanone Reactivity

The reactivity of 2-alkyl-1-indanones is primarily governed by the interplay of the carbonyl group and the adjacent enolizable proton at the C-2 position. The nature of the alkyl substituent at this position (R-group) significantly influences the steric and electronic environment of the molecule, thereby affecting reaction rates and product distributions. Key reactions of this scaffold include enolization, alkylation, halogenation, and condensation reactions. Understanding the comparative reactivity among analogs with different alkyl groups is essential for designing efficient synthetic routes and predicting their behavior in biological systems.

Factors Influencing Reactivity

The primary factor differentiating the reactivity of various 2-alkyl-1-indanones is the nature of the alkyl group at the 2-position. This group exerts its influence through:

  • Steric Hindrance: Larger alkyl groups can hinder the approach of reagents to the carbonyl carbon and the α-proton, slowing down reaction rates.

  • Electronic Effects: Alkyl groups are weakly electron-donating. This can subtly influence the acidity of the α-proton and the nucleophilicity of the corresponding enolate.

These effects are particularly important in reactions proceeding via enolate intermediates, where the stability and accessibility of the enolate are key determinants of the reaction outcome.

Comparative Reactivity Data

While direct, side-by-side quantitative comparisons of reaction rates for a series of 2-alkyl-1-indanones are not extensively reported in the literature, we can infer relative reactivities based on fundamental principles of organic chemistry. The following table summarizes the expected trends in reactivity based on the increasing size of the alkyl substituent.

2-Alkyl SubstituentExpected Rate of EnolizationExpected Rate of Nucleophilic Addition to CarbonylExpected Thermodynamic Stability of EnolateNotes
Methyl (-CH₃) HighestHighestLeast StableLess steric hindrance allows for faster deprotonation and easier access to the carbonyl carbon. The resulting enolate is less substituted and therefore generally less thermodynamically stable.
Ethyl (-CH₂CH₃) IntermediateIntermediateIntermediateIncreased steric bulk compared to methyl slows down both enolization and nucleophilic attack.
Isopropyl (-CH(CH₃)₂) LowerLowerMore StableSignificant steric hindrance from the branched alkyl group further reduces reaction rates. The more substituted enolate is thermodynamically favored.
tert-Butyl (-C(CH₃)₃) LowestLowestMost StableThe bulky tert-butyl group provides the greatest steric hindrance, making reactions at the α-position and the carbonyl carbon the slowest. The highly substituted enolate is the most thermodynamically stable.

Note: This table presents a qualitative comparison based on established principles of steric and electronic effects in ketone chemistry. Experimental verification is recommended for specific applications.

Key Reactions and Mechanistic Considerations

Enolization: Kinetic vs. Thermodynamic Control

The formation of an enolate is a critical step in many reactions of 2-alkyl-1-indanones. The regioselectivity of enolate formation can be controlled by the reaction conditions, leading to either the kinetic or the thermodynamic enolate.

  • Kinetic Enolate: Formed faster by deprotonation of the less hindered α-proton. This is favored by strong, bulky, non-nucleophilic bases at low temperatures (e.g., Lithium diisopropylamide (LDA) at -78 °C). For 2-alkyl-1-indanones, the kinetic enolate is the only one possible as there is only one enolizable position. However, the rate of its formation will be influenced by the steric bulk of the alkyl group.

  • Thermodynamic Enolate: The more stable enolate, typically the one with the more substituted double bond. For 2-alkyl-1-indanones, the thermodynamic stability of the enolate increases with the substitution of the enolate double bond, which is influenced by the 2-alkyl group. Its formation is favored by weaker bases and higher temperatures, allowing for equilibration.

G cluster_start 2-Alkyl-1-Indanone cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start 2-Alkyl-1-Indanone Kinetic_Conditions Strong, Bulky Base (e.g., LDA) Low Temperature (-78 °C) Start->Kinetic_Conditions Faster Formation Thermodynamic_Conditions Weaker Base (e.g., NaOEt) Higher Temperature Start->Thermodynamic_Conditions Slower Formation, Reversible Kinetic_Enolate Less Substituted (Kinetic) Enolate Kinetic_Conditions->Kinetic_Enolate Kinetic_Product Kinetic Product Kinetic_Enolate->Kinetic_Product Irreversible at low temp. Thermodynamic_Enolate More Substituted (Thermodynamic) Enolate Kinetic_Enolate->Thermodynamic_Enolate Equilibration at higher temp. Thermodynamic_Conditions->Thermodynamic_Enolate Thermodynamic_Product Thermodynamic Product Thermodynamic_Enolate->Thermodynamic_Product

Stereoselectivity in Reactions

For chiral 2-alkyl-1-indanones, or when a new stereocenter is formed during a reaction, stereoselectivity becomes a critical consideration. The facial selectivity of attack on the enolate or the carbonyl group is influenced by the existing stereochemistry and the steric bulk of both the substrate and the incoming reagent. For instance, in the alkylation of a pre-formed enolate, the electrophile will preferentially approach from the less sterically hindered face of the planar enolate.

Experimental Protocols

The following are generalized protocols that can be adapted to compare the reactivity of different 2-alkyl-1-indanones.

Protocol 1: Determination of Relative Rates of Enolization via Deuterium Exchange

This experiment measures the rate at which the α-proton is exchanged for deuterium, which is indicative of the rate of enolization.

Materials:

  • 2-Alkyl-1-indanone (e.g., 2-methyl-1-indanone, 2-ethyl-1-indanone)

  • Deuterated methanol (MeOD)

  • Sodium methoxide (NaOMe)

  • Anhydrous tetrahydrofuran (THF)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve a known amount of the 2-alkyl-1-indanone in anhydrous THF in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a catalytic amount of NaOMe followed by an excess of MeOD.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signal corresponding to the α-proton and the appearance of a new signal if the deuterated product has a different chemical shift.

  • The rate of disappearance of the α-proton signal is proportional to the rate of enolization.

G Start Dissolve 2-Alkyl-1-Indanone in THF Step1 Acquire Baseline ¹H NMR Start->Step1 Step2 Add NaOMe and MeOD Step1->Step2 Step3 Acquire Time-Resolved ¹H NMR Spectra Step2->Step3 Step4 Monitor Disappearance of α-Proton Signal Step3->Step4 End Determine Rate of Enolization Step4->End

Protocol 2: Competitive Alkylation Reaction

This experiment compares the reactivity of two different 2-alkyl-1-indanones towards a common electrophile.

Materials:

  • Equimolar mixture of two different 2-alkyl-1-indanones (e.g., 2-methyl-1-indanone and 2-propyl-1-indanone)

  • Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution containing an equimolar mixture of the two 2-alkyl-1-indanones in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a sub-stoichiometric amount of LDA (e.g., 0.5 equivalents) to generate the enolates.

  • After stirring for 30 minutes, add a sub-stoichiometric amount of methyl iodide (e.g., 0.4 equivalents).

  • Allow the reaction to proceed for a specified time, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the organic products, dry the organic layer, and concentrate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the two alkylated products. The ratio of the products will reflect the relative rates of alkylation.

Conclusion

The reactivity of 2-alkyl-1-indanones is a nuanced function of the steric and electronic properties of the alkyl substituent at the 2-position. While a comprehensive, publicly available dataset for direct comparison is limited, a predictive understanding of their relative reactivity can be achieved through the application of fundamental principles of physical organic chemistry. Larger alkyl groups are expected to decrease the rates of both enolization and nucleophilic addition reactions due to increased steric hindrance. The experimental protocols provided herein offer a framework for researchers to generate quantitative data to support their specific research and development needs in the synthesis and application of these important molecules.

References

Biological activity of 2-Ethyl-1-indanone derivatives versus other indanones

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of the indanone scaffold.

Disclaimer: This guide provides a comparative overview of the biological activities of various indanone derivatives based on available scientific literature. Despite a comprehensive search, specific quantitative in vitro biological activity data for 2-Ethyl-1-indanone derivatives could not be located. Therefore, a direct comparison with this specific subclass is not included. The following sections detail the reported activities of other indanone analogs to provide a valuable resource for researchers in the field.

Introduction

Indanone, a bicyclic aromatic ketone, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The structural rigidity and synthetic tractability of the indanone core allow for diverse functionalization, leading to compounds with potent anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This guide summarizes key quantitative data, experimental protocols, and associated signaling pathways for several classes of bioactive indanone derivatives, offering a comparative perspective for drug discovery and development efforts.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of representative indanone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Indanone Derivatives
Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference(s)
Thiazolyl HydrazoneITH-6HT-29 (Colon)0.41 ± 0.19[4]
COLO 205 (Colon)0.98 ± 0.22[4]
KM 12 (Colon)0.44 ± 0.08[4]
2-Benzylidene-1-indanoneCompound 9jMCF-7 (Breast)0.01[5]
HCT-116 (Colon)0.088[5]
THP-1 (Leukemia)0.12[5]
A549 (Lung)0.21[5]
Spiroisoxazoline IndanoneCompound 9fMCF-7 (Breast)0.03 ± 0.01[6]
Gallic Acid-based IndanoneNot specifiedEhrlich Ascites Carcinoma54.3% tumor growth inhibition at 50 mg/kg (in vivo)[5]
Table 2: Anti-inflammatory Activity of Indanone Derivatives
Derivative ClassSpecific CompoundAssayTargetIC50 (µM)Reference(s)
2-Benzylidene-1-indanoneCompound 8fLPS-stimulated murine primary macrophagesIL-6 and TNF-α productionNot specified (% inhibition provided in source)[7]
Sesquistilbene IndanoneCompound 11kLPS-stimulated RAW264.7 cellsNO productionPotent inhibition (qualitative)[8]
Isolated IndanoneNot specifiedHeat-induced hemolysisRBC membrane stabilization54.69[9][10]
Table 3: Neuroprotective Activity of Indanone Derivatives
Derivative ClassSpecific CompoundTarget/AssayIC50 / Kd (nM)Reference(s)
Ferulic acid-derived IndanoneCompound 26dAcetylcholinesterase (AChE)14.8[11]
Compound 26iAcetylcholinesterase (AChE)18.6[11]
1-Indanone DerivativeCompound 8α-synuclein fibrils9.0 (Kd)
Compound 32α-synuclein fibrils18.8 (Kd)

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of the presented data.

Anticancer Activity Evaluation

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[5]

  • Cell Seeding: Plate cancer cells in 96-well plates at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized indanone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, carefully remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[5]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Evaluation

Inhibition of LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).[7]

  • Cell Culture: Culture murine primary macrophages or a macrophage cell line (e.g., RAW264.7) in appropriate culture medium.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the indanone derivatives for 30 minutes.[7]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce the production of inflammatory cytokines.[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the test compounds compared to the LPS-stimulated control and calculate the IC50 values.

Signaling Pathways and Mechanisms of Action

Several indanone derivatives exert their biological effects by modulating key intracellular signaling pathways. The diagrams below illustrate the proposed mechanisms of action for some of the discussed indanone derivatives.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->ProInflammatory Transcription Indanone Indanone Derivatives Indanone->IKK Inhibition Nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by certain indanone derivatives.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimulus External Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression Indanone Indanone Derivatives Indanone->MAPKKK Inhibition

Caption: Modulation of the MAPK signaling pathway by some indanone derivatives.

Conclusion

The indanone scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The data presented in this guide highlight the potential of various indanone derivatives as potent anticancer, anti-inflammatory, and neuroprotective agents. The structure-activity relationships derived from such comparative studies are crucial for the rational design of new, more potent, and selective indanone derivatives. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this chemical scaffold. Future research focused on the synthesis and biological evaluation of a wider array of indanone derivatives, including the underexplored this compound subclass, is warranted to fully elucidate the therapeutic promise of this important class of molecules.

References

Unambiguous Structure Verification: A Comparative Guide to the Validation of 2-Ethyl-1-indanone using COSY and HMQC Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), for the structural validation of 2-Ethyl-1-indanone. We present supporting experimental data and protocols, alongside a discussion of alternative validation methods, to offer a clear perspective on the strengths of these techniques.

This compound, a bicyclic ketone with applications in pharmaceuticals and photonics, serves as an excellent case study for demonstrating the utility of 2D NMR in resolving structural ambiguities that may persist in 1D spectra.[1] This guide will objectively compare the performance of COSY and HMQC in confirming the connectivity of the ethyl group and the indanone backbone, providing a robust and unequivocal structural assignment.

Comparative Analysis of Structural Validation Methods

While modern spectroscopic techniques are paramount, traditional "wet chemistry" methods can provide preliminary confirmation of the ketone functional group. However, these methods lack the atomic-level detail required for complete structural verification.

MethodPrincipleInformation ProvidedLimitations
COSY (Correlation Spectroscopy) Homonuclear correlation spectroscopy that shows coupling between neighboring protons (¹H-¹H).[2]Provides proton-proton connectivity within a spin system, crucial for tracing out carbon chains and identifying adjacent protons.Does not directly provide information about carbon atoms or quaternary centers.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) Heteronuclear correlation spectroscopy that reveals one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C).[2][3]Directly links specific protons to their corresponding carbon atoms, providing unambiguous C-H bond information.[3]Does not show correlations to quaternary carbons.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test A qualitative test for aldehydes and ketones where the carbonyl group reacts to form a colored precipitate (dinitrophenylhydrazone).[4][5][6]Confirms the presence of a carbonyl (C=O) functional group.[4][6]Does not differentiate between aldehydes and ketones or provide any further structural detail.
Tollens' Test (Silver Mirror Test) A qualitative test to distinguish aldehydes from ketones. Aldehydes are oxidized, reducing silver ions to metallic silver.[5][7]A negative result (no silver mirror) indicates the presence of a ketone.[5]Provides only functional group differentiation, no detailed structural information.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.A strong absorption band around 1700 cm⁻¹ is characteristic of a C=O stretch, indicating a ketone.[8]Provides functional group information but no detailed connectivity.

Experimental Protocols

Sample Preparation

A sample of 2% this compound in deuterated chloroform (CDCl₃) was used for all NMR experiments.[9]

NMR Spectroscopy

All spectra were acquired on a 500 MHz NMR spectrometer.[9]

  • ¹H NMR: A standard single-pulse experiment was performed to obtain the one-dimensional proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment was conducted to obtain the one-dimensional carbon spectrum.

  • COSY: A gradient-enhanced COSY (gCOSY) or a Double-Quantum Filtered COSY (DQF-COSY) experiment was performed to establish ¹H-¹H correlations.[2] The spectral width was optimized to cover all proton resonances.

  • HMQC/HSQC: A gradient-enhanced Heteronuclear Single Quantum Coherence (gHSQC) experiment was performed to determine one-bond ¹H-¹³C correlations.[3][9] The experiment was optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

Results and Data Interpretation

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of the ¹H and ¹³C signals in this compound.

¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the chemical shifts for all proton and carbon atoms in this compound.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (C=O)-209.7
2-52.1
3-34.3
4-123.8
5-126.9
6-134.9
7-127.9
7a-153.2
3a-138.0
2-CH₂CH₃-25.4
2-CH₂CH₃-11.8

Note: Specific proton chemical shifts are detailed in the correlation analysis below. Data compiled from multiple sources.[1][10]

COSY and HMQC Correlation Analysis

The key to the structural validation lies in the cross-peaks observed in the COSY and HMQC spectra.

COSY (¹H-¹H Correlations):

The COSY spectrum reveals the connectivity between adjacent protons. For instance, a cross-peak between the protons on C-10 and the proton on C-2 confirms the presence of the ethyl group attached to the chiral center. Similarly, correlations between the aromatic protons on C-4, C-5, C-6, and C-7 establish their sequence on the benzene ring.[1]

HMQC (¹H-¹³C Correlations):

The HMQC spectrum provides direct evidence of which protons are attached to which carbon atoms. For example, the proton signals assigned to the ethyl group show correlations to the carbon signals at 25.4 ppm and 11.8 ppm, confirming their identity as a methylene and a methyl group, respectively. This technique is invaluable for unambiguously assigning the protonated carbons of the indanone core.[1]

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the structural validation process and the key correlations that confirm the structure of this compound.

G cluster_workflow Structural Validation Workflow Sample This compound Sample NMR_Acquisition 1D NMR (¹H, ¹³C) 2D NMR (COSY, HMQC) Sample->NMR_Acquisition Data_Processing Fourier Transform Phase & Baseline Correction NMR_Acquisition->Data_Processing Spectral_Analysis Peak Picking & Integration Correlation Analysis Data_Processing->Spectral_Analysis Structure_Confirmation Final Structure Assignment Spectral_Analysis->Structure_Confirmation

Caption: Workflow for the structural validation of this compound using NMR spectroscopy.

Caption: Diagram of key COSY and HMQC correlations in this compound.

Conclusion

The synergistic use of COSY and HMQC spectroscopy provides a powerful and definitive method for the structural validation of this compound. While alternative methods like wet chemistry tests and IR spectroscopy can offer preliminary functional group identification, they lack the atomic-level resolution necessary for unambiguous structural assignment. The detailed connectivity information derived from COSY and the direct one-bond correlations from HMQC leave no doubt as to the molecular structure. For researchers in drug development and other scientific fields, the application of these 2D NMR techniques is an indispensable tool for ensuring the accuracy and integrity of their chemical entities.

References

Comparing the fragmentation patterns of indanone isomers in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Indanone and its isomers are prevalent structural motifs in pharmacologically active molecules. This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of 1-indanone and 2-indanone, offering key diagnostic data for their differentiation.

This comparison guide presents experimental data from electron ionization mass spectrometry (EI-MS) to highlight the distinct fragmentation pathways of 1-indanone and 2-indanone. The quantitative data is summarized in a clear tabular format, and a detailed experimental protocol is provided to ensure reproducibility. A logical workflow for the analysis is also presented using a Graphviz diagram.

Key Fragmentation Differentiators at a Glance

The primary structural difference between 1-indanone and 2-indanone lies in the position of the carbonyl group within the five-membered ring. This isomeric variation leads to distinct fragmentation patterns under electron ionization, providing a reliable method for their differentiation.

Upon electron ionization, 1-indanone characteristically undergoes a retro-Diels-Alder-like fragmentation, initiated by the loss of a neutral carbon monoxide (CO) molecule, followed by the elimination of ethylene (C₂H₄). In contrast, the principal fragmentation pathway for 2-indanone involves the loss of a formaldehyde (CH₂O) radical. These distinct fragmentation mechanisms result in a unique set of fragment ions for each isomer, allowing for their unambiguous identification.

Comparative Fragmentation Data

The following table summarizes the key fragment ions and their relative abundances observed in the electron ionization mass spectra of 1-indanone and 2-indanone.

IsomerMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and their Proposed StructuresRelative Abundance (%)
1-Indanone 132104 ([M-CO]+)100
103 ([M-CO-H]+)73.47
78 ([C₆H₆]+)24.4
51 ([C₄H₃]+)25.6
2-Indanone 132104 ([M-CH₂O]+)99.99
103 ([M-CH₂O-H]+)32.73
78 ([C₆H₆]+)27.70
77 ([C₆H₅]+)15.30

Experimental Protocol

Mass Spectrometry Analysis:

  • Sample Introduction: Samples of 1-indanone and 2-indanone were introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity and separation.

  • Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.[1][2]

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-200.

  • Data Analysis: The molecular ion peak and the major fragment ions were identified. The relative abundances of the key fragment ions were calculated with respect to the base peak (the most intense peak in the spectrum).

Fragmentation Workflow

The following diagram illustrates the distinct fragmentation pathways of 1-indanone and 2-indanone upon electron ionization.

fragmentation_pathways cluster_1 1-Indanone Fragmentation cluster_2 2-Indanone Fragmentation M1 1-Indanone (M+) m/z = 132 F1_1 [M-CO]+ m/z = 104 M1->F1_1 - CO F1_2 [M-CO-C2H4]+ m/z = 76 F1_1->F1_2 - C2H4 M2 2-Indanone (M+) m/z = 132 F2_1 [M-CH2O]+ m/z = 102 M2->F2_1 - CH2O

References

Cross-Reactivity Profile of 2-Ethyl-1-indanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of analogs of 2-Ethyl-1-indanone, focusing on their interactions with key biological targets implicated in inflammation and neurological pathways. Due to the limited publicly available data on this compound itself, this guide leverages experimental findings from structurally related 1-indanone derivatives, particularly 2-benzylidene-1-indanone analogs, to infer a potential cross-reactivity landscape. The information presented is intended to guide further research and highlight potential off-target interactions.

Data Presentation: Comparative Biological Activity of 1-Indanone Analogs

The following tables summarize the quantitative data on the biological activities of various 2-substituted-1-indanone analogs. These compounds share the core 1-indanone scaffold with this compound and provide insights into the potential target engagement of this chemical class.

Table 1: Adenosine Receptor Binding Affinity of 2-Benzylidene-1-indanone Analogs

This table presents the binding affinities (Ki) of a series of methoxy-substituted 2-benzylidene-1-indanone derivatives for rat adenosine A1 and A2A receptors. Low Ki values indicate higher binding affinity.

Compound IDSubstitution on Ring A (Indanone)Substitution on Ring B (Benzylidene)A1 Ki (nM) [rat]A2A Ki (nM) [rat]
2c 4-OCH₃3'-OH4197
2e 4-OCH₃3',4'-diOH4278
1a (lead) 4-OH3',4'-diOH435903

Data sourced from a study on methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists.[1]

Table 2: Anti-Inflammatory Activity of 2-Benzylidene-1-indanone Analogs

This table showcases the in vitro anti-inflammatory activity of various 2-benzylidene-1-indanone derivatives by measuring the percentage inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in murine primary macrophages. Another study provides IC50 values for a specific arylidene indanone, IPX-18.

Compound IDSubstitution on Ring A (Indanone)Substitution on Ring B (Benzylidene)% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)
4d 6-OH4'-OCH₃83.73%69.28%
8f 5,6-diOCH₃4'-OCH₃79.29%81.41%
IPX-18 4,7-dimethyl4'-methylIC50: 298.8 nM (Human Whole Blood)-
IPX-18 4,7-dimethyl4'-methylIC50: 96.29 nM (PBMCs)-

Percentage inhibition data is from a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents.[2] IC50 data for IPX-18 is from a computational and preclinical analysis.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard for assessing the cross-reactivity and pharmacological activity of novel compounds.

Radioligand Binding Assay for Adenosine A1/A2A Receptors

This protocol is used to determine the binding affinity of test compounds for adenosine A1 and A2A receptors.

1. Materials:

  • Cell membranes expressing rat A1 or A2A adenosine receptors.

  • Radioligands: [³H]DPCPX for A1 receptors and [³H]NECA for A2A receptors.[1]

  • Test compounds (this compound analogs).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).

  • Non-specific binding control: High concentration of a known non-radiolabeled ligand (e.g., CPA for A2A assays).[1]

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound at various concentrations.

  • For determining non-specific binding, a separate set of wells should contain the membrane, radioligand, and a high concentration of the non-radiolabeled ligand.

  • Incubate the plates at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Assay for TNF-α and IL-6 Inhibition

This protocol describes a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells.

1. Materials:

  • Murine primary macrophages or a suitable cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) to stimulate cytokine production.[2]

  • Test compounds (this compound analogs).

  • ELISA kits for TNF-α and IL-6.

  • 96-well cell culture plates.

  • CO₂ incubator.

2. Procedure:

  • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds for a short period (e.g., 30 minutes).[2]

  • Stimulate the cells with LPS (e.g., 0.5 µg/mL) to induce the production of TNF-α and IL-6.[2]

  • Include control wells with cells treated with vehicle (e.g., DMSO) and LPS, and unstimulated cells.

  • Incubate the plates for a suitable duration (e.g., 24 hours) at 37°C in a CO₂ incubator.[2]

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the cross-reactivity profile of this compound analogs.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Profiling Compound Library Compound Library Target 1 Assay Target 1 Assay Compound Library->Target 1 Assay Test Target 2 Assay Target 2 Assay Compound Library->Target 2 Assay Test Target 'n' Assay Target 'n' Assay Compound Library->Target 'n' Assay Test Dose-Response Dose-Response Target 1 Assay->Dose-Response Active Compounds Target 2 Assay->Dose-Response Target 'n' Assay->Dose-Response Selectivity Panel Selectivity Panel Dose-Response->Selectivity Panel Potent Hits Functional Assays Functional Assays Selectivity Panel->Functional Assays Selective Hits Lead Compound Lead Compound Functional Assays->Lead Compound

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathways cluster_adenosine Adenosine Receptor Signaling cluster_inflammatory Inflammatory Cytokine Signaling Adenosine Adenosine A1R A1R Adenosine->A1R A2AR A2AR Adenosine->A2AR Gi Gi A1R->Gi couples to Gs Gs A2AR->Gs couples to AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits AC_activate Adenylyl Cyclase Gs->AC_activate activates cAMP_down [cAMP] AC_inhibit->cAMP_down decreases cAMP_up [cAMP] AC_activate->cAMP_up increases PKA_down Decreased PKA Activity cAMP_down->PKA_down leads to PKA_up Increased PKA Activity cAMP_up->PKA_up leads to LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK_pathway MAPK Cascade (JNK, p38) TAK1->MAPK_pathway activates NF-kB_inhibit IκBα-NF-κB Complex IKK Complex->NF-kB_inhibit phosphorylates IκBα on NF-kB_active NF-κB NF-kB_inhibit->NF-kB_active releases Nucleus Nucleus NF-kB_active->Nucleus translocates to Gene_Expression TNF-α & IL-6 Genes Nucleus->Gene_Expression promotes transcription of AP-1 AP-1 MAPK_pathway->AP-1 AP-1->Nucleus

Caption: Key signaling pathways for targeted receptors.

References

Navigating the Carbonyl Landscape: A Comparative Guide to Stretching Frequencies in Conjugated and Non-Conjugated Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced shifts in spectroscopic data is paramount for structural elucidation and characterization of novel compounds. This guide provides a detailed comparison of the carbonyl (C=O) stretching frequencies in conjugated and non-conjugated indanone derivatives, supported by experimental data and methodologies.

The position of the carbonyl stretching vibration in an infrared (IR) spectrum is highly sensitive to the molecular environment. One of the most significant factors influencing this frequency is conjugation. In general, conjugation of a carbonyl group with a double bond or an aromatic system leads to a decrease in the stretching frequency.[1][2] This phenomenon is attributed to the delocalization of π-electrons through resonance, which imparts a greater degree of single-bond character to the C=O bond, thereby weakening it and lowering the energy required for the stretching vibration.[2][3]

This guide will specifically explore this effect within the indanone scaffold, a common structural motif in medicinal chemistry. We will compare the C=O stretching frequencies of non-conjugated indanones, such as 1-indanone and 2-indanone, with those of conjugated systems, like indanone-based chalcones.

Comparative Analysis of Carbonyl Stretching Frequencies

The table below summarizes the experimentally observed carbonyl stretching frequencies for a selection of non-conjugated and conjugated indanone derivatives.

CompoundClassificationCarbonyl Stretching Frequency (cm⁻¹)
1-IndanoneNon-conjugated1713
2-IndanoneNon-conjugated~1715
(E)-2-(4-chlorobenzylidene)-1-indanoneConjugated1691
(E)-2-(4-ethoxybenzylidene)-1-indanoneConjugated1680

As evidenced by the data, there is a distinct difference in the carbonyl stretching frequencies between the two classes of indanones. The non-conjugated systems exhibit a C=O stretch in the typical region for saturated ketones, around 1715 cm⁻¹. In contrast, the conjugated indanone derivatives, which are α,β-unsaturated ketones, show a noticeable shift to lower wavenumbers, in the range of 1680-1691 cm⁻¹. This shift of approximately 20-35 cm⁻¹ is a direct consequence of the electronic effects of conjugation.

The Structural Basis for the Shift in Carbonyl Frequency

The difference in carbonyl stretching frequency between non-conjugated and conjugated indanones can be rationalized by examining their respective electronic structures.

G cluster_0 Non-Conjugated Indanone cluster_1 Conjugated Indanone 1-Indanone 1-Indanone explanation_non_conjugated In 1-indanone, the carbonyl group is isolated. The C=O bond has significant double bond character, leading to a higher stretching frequency. Indanone-Chalcone Indanone-Chalcone explanation_conjugated In the conjugated system (e.g., an indanone-based chalcone), the carbonyl group is in conjugation with a C=C double bond. Resonance delocalizes the pi-electrons, giving the C=O bond more single-bond character, thus lowering the stretching frequency.

Figure 1. Comparison of non-conjugated and conjugated indanone structures.

In a non-conjugated indanone like 1-indanone, the carbonyl group is electronically isolated. The C=O bond possesses a high degree of double-bond character, resulting in a stronger bond and, consequently, a higher stretching frequency.

Conversely, in a conjugated system such as an indanone-based chalcone, the carbonyl group is part of an extended π-system. Resonance structures can be drawn that delocalize the electron density from the C=C double bond to the carbonyl oxygen. This resonance hybrid has a C=O bond with reduced double-bond character (i.e., more single-bond character). A weaker bond requires less energy to vibrate, hence the observed decrease in the stretching frequency.

Experimental Protocols

The infrared spectra for the compounds cited in this guide are typically acquired using Fourier Transform Infrared (FTIR) spectroscopy. Below is a generalized experimental protocol for obtaining the IR spectrum of a solid indanone derivative.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, typically equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (Solid Samples):

  • Potassium Bromide (KBr) Pellet Method:

    • Approximately 1-2 mg of the solid indanone sample is finely ground with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Nujol Mull Method:

    • A small amount of the solid sample is ground to a fine powder in an agate mortar.

    • A few drops of Nujol (a mineral oil) are added, and the mixture is ground further to create a smooth, thick paste (a mull).

    • The mull is then spread thinly between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol) is recorded.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

By understanding the principles outlined in this guide and utilizing the provided experimental data and protocols, researchers can more effectively interpret the IR spectra of indanone derivatives and leverage this information in their drug discovery and development efforts.

References

A Spectroscopic Comparison of Indanone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the UV-Vis spectra of 1-indanone and 2-indanone, crucial isomers in medicinal chemistry, reveals significant differences in their electronic transitions. This guide provides a comparative analysis of their spectral data, supported by experimental protocols, to aid in their differentiation and characterization.

The structural distinction between 1-indanone and 2-indanone, centered on the position of the carbonyl group, leads to notable variations in their ultraviolet-visible (UV-Vis) absorption spectra. In 1-indanone, the carbonyl group is conjugated with the aromatic ring, which influences its electronic transitions. This conjugation results in a strong π-π* absorption band at approximately 240 nm and a weaker n-π* transition at a longer wavelength. Conversely, the carbonyl group in 2-indanone is not conjugated with the aromatic ring, leading to a weaker π-π* transition at a shorter wavelength and a more distinct n-π* transition.

Comparative UV-Vis Spectral Data of Indanone Isomers

The following table summarizes the key absorption maxima (λmax) and molar absorptivity (ε) for 1-indanone and 2-indanone, providing a clear quantitative comparison of their spectral properties.

IsomerSolventλmax (nm)log εTransition
1-Indanone Isooctane2434.05π-π
2863.20n-π
2943.16n-π
2-Indanone Isooctane2672.50Benzenoid
2732.40Benzenoid
2901.90n-π

Experimental Protocol for UV-Vis Spectroscopy

The following is a standard protocol for obtaining UV-Vis spectra of indanone isomers.

1. Sample Preparation:

  • Prepare a dilute solution of the indanone isomer in a UV-transparent solvent. Commonly used solvents include ethanol, hexane, and acetonitrile.

  • The concentration of the solution should be adjusted to achieve an absorbance value between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

2. Instrumentation and Data Acquisition:

  • Use a calibrated UV-Vis spectrophotometer.

  • Record the spectrum over a wavelength range of approximately 200–400 nm.

  • Use a quartz cuvette with a 1 cm path length.

  • Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

3. Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax) for the observed electronic transitions.

  • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Structure-Spectra Relationship

The electronic transitions observed in the UV-Vis spectra of 1-indanone and 2-indanone are directly related to their molecular structures. The diagram below illustrates this relationship.

G cluster_0 Indanone Isomers cluster_1 Structural Features cluster_2 UV-Vis Spectral Properties 1-Indanone 1-Indanone Conjugated C=O Conjugated C=O 1-Indanone->Conjugated C=O possesses 2-Indanone 2-Indanone Isolated C=O Isolated C=O 2-Indanone->Isolated C=O possesses Strong π-π* (~240 nm)\nWeaker n-π Strong π-π* (~240 nm) Weaker n-π Conjugated C=O->Strong π-π* (~240 nm)\nWeaker n-π leads to Weaker π-π (shorter λ)\nProminent n-π* Weaker π-π (shorter λ) Prominent n-π* Isolated C=O->Weaker π-π (shorter λ)\nProminent n-π* leads to

Caption: Logical workflow from indanone isomer structure to its UV-Vis spectral properties.

A Comparative Guide to the Synthesis of 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the indanone scaffold is a prevalent structural motif in numerous biologically active compounds. The efficient and scalable synthesis of substituted indanones, such as 2-Ethyl-1-indanone, is therefore of significant interest. This guide provides a comparative analysis of established synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in methodological selection.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the primary synthetic routes to this compound and its close analogs. This allows for a direct comparison of their efficacy and reaction conditions.

Synthetic RouteStarting MaterialCatalyst/ReagentReaction ConditionsYield (%)Purity/Notes
Intramolecular Friedel-Crafts Acylation 3-Phenylpentanoyl chlorideAlCl₃Anhydrous CS₂, refluxGoodA common and direct method for forming the indanone ring.
Intramolecular Friedel-Crafts Acylation 3-Phenylpentanoic acidPolyphosphoric Acid (PPA)150-160°CGoodAvoids the need for acyl chloride preparation. High temperatures are required.
Alkylation of 1-Indanone (Multi-step) 1-IndanoneNaH, Ethyl iodideAnhydrous THF, refluxModerateRequires formation of the enolate followed by alkylation. Potential for over-alkylation.
Synthesis from Indene (Multi-step) IndeneH₂O₂, Formic acid; H₂SO₄35-40°C, then steam distillation69-81%This route initially forms 2-indanone, which would require subsequent ethylation.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the described synthetic pathways.

cluster_fc Route 1: Intramolecular Friedel-Crafts Acylation A 3-Phenylpentanoic Acid B 3-Phenylpentanoyl Chloride A->B SOCl₂ or (COCl)₂ C Acylium Ion Intermediate B->C AlCl₃ or PPA D This compound C->D Intramolecular Electrophilic Aromatic Substitution

Caption: Intramolecular Friedel-Crafts Acylation Pathway for this compound.

cluster_alkylation Route 2: Alkylation of 1-Indanone E 1-Indanone F Indanone Enolate E->F Base (e.g., NaH, LDA) G This compound F->G Ethyl Halide (e.g., EtI)

Caption: Synthesis of this compound via Alkylation of 1-Indanone.

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpentanoic Acid

This protocol is adapted from the synthesis of a similar compound, 2-ethyl-2-methyl-1-indanone, and represents a common method for this class of molecules.

Materials:

  • 3-Phenylpentanoic acid

  • Polyphosphoric acid (PPA)

  • Water

  • Ice

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, heat 700 g of polyphosphoric acid to 150°C.

  • Slowly add 69 g of 3-phenylpentanoic acid dropwise to the stirred PPA over a period of 5 minutes.

  • After the addition is complete, increase the temperature to 160°C and continue stirring for an additional 10 minutes.

  • Cool the reaction mixture to 100°C and cautiously add 100 mL of water dropwise.

  • Pour the reaction mixture onto ice and extract the aqueous solution with diethyl ether.

  • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Route 2: Alkylation of 1-Indanone

This protocol outlines a general procedure for the α-alkylation of a ketone, a viable though potentially lower-yielding route to this compound.

Materials:

  • 1-Indanone

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (EtI)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-indanone in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0°C and add ethyl iodide dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

References

Novel 1-Indanone Derivatives: A Comparative In Vitro Evaluation for Anticancer and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro evaluation of novel 1-indanone derivatives has revealed promising candidates for further development in the fields of oncology and neurodegenerative disease. This guide provides a comparative analysis of their biological performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing research. The findings highlight the potential of the 1-indanone scaffold as a versatile platform for designing potent and selective therapeutic agents.

Data Presentation: Comparative Efficacy of 1-Indanone Derivatives

The following tables summarize the in vitro biological activity of selected novel 1-indanone derivatives from recent studies. The data is presented to facilitate a clear comparison of their potency against various targets.

Table 1: Anticancer Activity of 1-Indanone Derivatives (IC50 values in µM)
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[1][2]
COLO 205 (Colon)0.98[2]
KM 12 (Colon)0.41[1][2]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[2]
HCT-116 (Colon)0.088[2]
THP-1 (Leukemia)0.12[2]
A549 (Lung)0.21[2]
Compound 9f SpiroisoxazolineMCF-7 (Breast)Not specified, but showed significant cytotoxicity and apoptosis induction[3]
Table 2: Enzyme Inhibitory Activity of 1-Indanone Derivatives (IC50 values in µM)
Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
Compound 9f SpiroisoxazolineCOX-2Exhibited the highest inhibitory activity among the series[3]
Compound 5c Aminopropoxy benzylideneAcetylcholinesterase (AChE)0.12[4]
Compound 7b Aminopropoxy benzylideneButyrylcholinesterase (BChE)0.04[4]
Substituted 2-benzylidene-1-indanones 2-Benzylidene-1-indanoneα-amylase17.7 to 28.2[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the 1-indanone derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is included.[2]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation: Human recombinant COX-2 enzyme is prepared in a reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Detection: The amount of prostaglandin produced is quantified. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by measuring the consumption of oxygen.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.[3][4]

  • Reaction Mixture: The reaction mixture contains phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the enzyme acetylcholinesterase.

  • Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • Absorbance Measurement: The hydrolysis of acetylthiocholine to thiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm, which results from the reaction of thiocholine with DTNB. The absorbance is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration to calculate the IC50 value.

In Vitro α-Amylase Inhibition Assay

This assay assesses the inhibitory effect of compounds on α-amylase, an enzyme involved in carbohydrate digestion.[5]

  • Reaction Mixture: The test compound at various concentrations is mixed with a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Reaction Initiation: A starch solution is added to start the enzymatic reaction, and the mixture is incubated for another 20 minutes at 37°C.

  • Reaction Termination and Color Development: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent and heating the mixture in a boiling water bath.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm.

  • Data Analysis: The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the evaluated 1-indanone derivatives.

Caption: Inhibition of the NF-κB Signaling Pathway by ITH-6.

G Figure 2: Induction of the Intrinsic Apoptosis Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Indanone_Derivative 1-Indanone Derivative (e.g., Compound 9f) Bax Bax Indanone_Derivative->Bax Upregulates Bcl2 Bcl-2 Indanone_Derivative->Bcl2 Downregulates Bax_active Active Bax Bax->Bax_active Bcl2->Bax Inhibits MOMP MOMP Bax_active->MOMP Induces CytoC_m Cytochrome c MOMP->CytoC_m Release CytoC_c Cytochrome c CytoC_m->CytoC_c Apoptosome Apoptosome CytoC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the Intrinsic Apoptosis Pathway.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with 1-Indanone Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis: Calculate IC50 mtt_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Experimental Workflow: In Vitro Cytotoxicity Screening.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling and disposal of 2-Ethyl-1-indanone, ensuring the protection of laboratory personnel and environmental integrity.

Researchers and professionals in drug development handle a vast array of chemical compounds, each with its own unique set of handling and disposal requirements. Among these is this compound, a bicyclic hydrocarbon compound utilized in the pharmaceutical and photonics industries.[1] Adherence to proper disposal protocols for this and all laboratory chemicals is not merely a matter of regulatory compliance, but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the safe disposal of this compound, from immediate handling precautions to the final steps of waste management.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to employ appropriate safety measures. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, is toxic if inhaled, and is suspected of causing cancer and damaging fertility or the unborn child.[2] It may also cause damage to organs through prolonged or repeated exposure.[2]

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses that meet appropriate government standards such as NIOSH (US) or EN 166 (EU) are mandatory.

  • Hand Protection: Chemically resistant, impermeable gloves must be worn.[3] Always inspect gloves prior to use and dispose of them correctly after handling the material.

  • Body Protection: A laboratory coat and other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or for firefighting, a self-contained breathing apparatus may be necessary.[3][4]

Hygiene: Thoroughly wash hands after handling. Do not eat, drink, or smoke in areas where this chemical is used.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol [1][5]
Appearance Light yellow oil[6]
Boiling Point 67°C @ 0.2 mm Hg[5][6]
Density 1.038 g/mL at 25°C[5]
Flash Point 103°C[6]
Refractive Index n20/D 1.545[5]
Vapor Pressure 0.0159 mmHg at 25°C[6]

Step-by-Step Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in general waste. The required method of disposal is to engage a licensed disposal company for all surplus and non-recyclable solutions.[7]

1. Waste Identification and Collection:

  • Identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solutions.
  • Collect this waste in a designated, sturdy, and leak-proof container. The original container is often a suitable choice if it remains in good condition.

2. Segregation:

  • Segregate this compound waste from other incompatible chemical wastes. It should be kept away from strong oxidizing agents, strong bases, and metals.[4]
  • Store acids and bases separately.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
  • The label must also include the approximate quantity of the waste and the date of accumulation.

4. Temporary Storage in the Laboratory:

  • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).
  • The SAA must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.[4][8] Ensure the container is always closed except when adding waste.

5. Disposal Request:

  • Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company.
  • Follow your institution's specific procedures for requesting a waste pickup.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[3]

  • Clean-up: Wearing the appropriate PPE, collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3] For solid material, sweep up and shovel into suitable containers, avoiding dust formation.[4]

G Figure 1: this compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Chemicals (Oxidizers, Bases) collect->segregate store Store in a Cool, Dry, Ventilated Satellite Accumulation Area segregate->store request Arrange for Pickup by a Licensed Disposal Company store->request end End: Proper Disposal Complete request->end spill Accidental Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain Spill & Prevent Entry into Drains evacuate->contain cleanup Clean Up with Appropriate Materials & PPE contain->cleanup cleanup->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Ethyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical plans for the handling of 2-Ethyl-1-indanone in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational conduct and proper disposal.

Hazard Identification and Risk Assessment

This compound should be handled with caution. While comprehensive toxicological data is not available, it is prudent to treat it as a potentially hazardous substance. It may cause skin and eye irritation. Some sources suggest it may be harmful if swallowed or inhaled, and could potentially have long-term health effects. Therefore, minimizing exposure is paramount.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1][2]
CAS Number 22351-56-0[1]
Appearance Colorless to light yellow oil[3][4]
Density 1.038 g/mL at 25°C[1][4]
Boiling Point 67°C at 0.2 mm Hg[3][4]
Flash Point 103°C[3][4]
Refractive Index n20/D 1.545[1][4]
Vapor Pressure 0.0159 mmHg at 25°C[3]
Occupational Exposure Limits Not established. Minimize exposure.

Operational Plans: Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection.

PPE CategorySpecifications and Procedures
Hand Protection Primary Gloves: Butyl rubber gloves are recommended for handling ketones.[5][6] Natural rubber (latex) gloves may also provide adequate protection.[6][7] Secondary Gloves (optional): Nitrile gloves can be worn underneath for added protection, but should not be the primary barrier as they have poor resistance to many ketones.[5][8] Inspection: Always inspect gloves for tears or punctures before use. Removal: Use proper glove removal technique to avoid skin contact. Disposal: Dispose of contaminated gloves as hazardous waste.
Eye and Face Protection Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield should be worn in situations where splashing is a significant risk.
Skin and Body Protection A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Wear long pants and closed-toe shoes.[11]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9][10]

Experimental Protocols

Safe Handling Protocol
  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure that an eyewash station and safety shower are unobstructed and accessible.[10]

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood.[12]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of this compound tightly closed when not in use.[9]

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[11]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

    • The container should be tightly sealed. Some sources recommend storing it in a freezer at -20°C.[4]

    • Ensure the storage container is clearly labeled with the chemical name and any associated hazards.

Spill Cleanup Protocol
  • Immediate Actions:

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large or if you feel it is unsafe to clean it up, evacuate the area and contact the appropriate emergency response team.

    • Remove all sources of ignition from the area.

  • Containment and Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • Place the absorbent material into a suitable, labeled, and closed container for disposal.

    • Clean the spill area with a detergent and water solution.

  • Post-Cleanup:

    • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

    • Document the spill and the cleanup procedure according to your institution's policies.

Disposal Plans

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Disposal Protocol
  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless it is part of a validated experimental procedure.

    • Keep halogenated and non-halogenated organic waste in separate, clearly labeled containers.[12]

  • Container Management:

    • Use a designated, compatible, and leak-proof container for liquid waste containing this compound. The original container can be reused for waste if it is in good condition.[13]

    • The waste container must be kept tightly closed at all times, except when adding waste.[13]

    • Label the waste container clearly with "Hazardous Waste" and list all of the chemical constituents.[13]

  • Disposal Procedure:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[14]

    • Do not dispose of this compound down the drain.[12]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Contingency: Spill prep1 Conduct Risk Assessment prep2 Assemble PPE & Equipment prep1->prep2 prep3 Verify Fume Hood & Safety Showers prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Transfer Waste to Labeled Container handle2->handle3 spill1 Evacuate & Alert handle2->spill1 If Spill Occurs clean1 Decontaminate Work Area handle3->clean1 Complete Experiment clean2 Doff & Dispose of Contaminated PPE clean1->clean2 clean3 Store Waste Container Securely clean2->clean3 clean4 Arrange for Professional Disposal clean3->clean4 spill2 Contain & Absorb spill1->spill2 spill3 Dispose of as Hazardous Waste spill2->spill3 spill3->clean1 After Cleanup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.